molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Cat. No.: B1312190
CAS No.: 893770-65-5
M. Wt: 220.18 g/mol
InChI Key: ADFOLGGCCGYZDB-UHFFFAOYSA-N
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Description

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLGGCCGYZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415477
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893770-65-5
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid is a novel small molecule incorporating two pharmacologically significant moieties: a tetrazole ring and a phenoxyacetic acid scaffold. While direct studies on this specific compound are not extensively documented in publicly available literature, the known biological activities of its constituent parts provide a strong foundation for postulating its mechanism of action. This guide presents a primary and a secondary hypothesis for its molecular mechanism and outlines a comprehensive, multi-phase experimental plan to rigorously investigate these hypotheses. The primary hypothesis centers on the antagonism of the Angiotensin II Type 1 (AT1) receptor, a well-established target for tetrazole-containing compounds. The secondary hypothesis explores the potential modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and inflammation. This document is intended to serve as a strategic and practical resource for researchers embarking on the characterization of this and structurally related compounds.

Introduction and Rationale

The pursuit of novel therapeutics often involves the strategic combination of known pharmacophores to generate molecules with enhanced or novel biological activities. The structure of this compound is a prime example of this approach. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] This moiety is a cornerstone of the "sartan" class of drugs, which are potent and selective antagonists of the Angiotensin II Type 1 (AT1) receptor, widely used in the management of hypertension.[3][4][5]

Concurrently, the phenoxyacetic acid scaffold is present in a diverse range of biologically active compounds, including anti-inflammatory, antihypertensive, and antidiabetic agents.[6][7] Notably, some derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1) and modulators of other nuclear receptors.[8] A patent also highlights the potential of phenoxymethyl tetrazole derivatives in oncology through the antagonism of MDM2.[9]

Given this background, a systematic investigation into the mechanism of action of this compound is warranted. This guide provides a structured framework for such an investigation, beginning with the most plausible hypothesis based on chemical structure and progressing to broader screening paradigms.

Hypothesized Mechanisms of Action

Primary Hypothesis: Antagonism of the Angiotensin II Type 1 (AT1) Receptor

The structural resemblance of the tetrazole moiety to those in established AT1 receptor blockers (ARBs) like losartan and valsartan is striking. In these drugs, the acidic tetrazole ring mimics the carboxylate or phenolic group of angiotensin II, enabling competitive binding to the AT1 receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. We hypothesize that this compound acts as a competitive antagonist at the AT1 receptor.

cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AngII Angiotensin II AngII->AT1R Activates Compound [2-(1H-tetrazol-5-yl)phenoxy] acetic acid Compound->AT1R Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response Vasoconstriction, Cell Proliferation Ca_release->Response PKC->Response

Caption: Hypothesized AT1 Receptor Antagonism Pathway.

Secondary Hypothesis: Modulation of PPARγ Activity

Phenoxyacetic acid derivatives have been reported to interact with nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs). PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. Ligand activation of PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. We hypothesize that the compound may act as either an agonist or antagonist of PPARγ.

cluster_nucleus Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Compound [2-(1H-tetrazol-5-yl)phenoxy] acetic acid Compound->PPARg Binds to

Caption: Hypothesized PPARγ Modulation Pathway.

Experimental Validation Plan

This section details the experimental workflows to test the proposed hypotheses. The plan is structured in a phased approach to ensure a logical and resource-efficient investigation.

Phase 1: Target Engagement and Primary Screening

The initial phase focuses on determining if the compound directly interacts with the hypothesized primary target, the AT1 receptor.

start Start: Compound Synthesis & Purification exp1_1 Experiment 1.1: AT1 Receptor Binding Assay start->exp1_1 exp1_2 Experiment 1.2: Functional AT1R Assay (Calcium Mobilization) exp1_1->exp1_2 decision Binding and Antagonism? exp1_2->decision phase2 Proceed to Phase 2: Downstream Signaling decision->phase2 Yes phase3 Proceed to Phase 3: Secondary Hypothesis decision->phase3 No

Caption: Experimental Workflow for Phase 1.

Experiment 1.1: AT1 Receptor Radioligand Binding Assay

  • Causality and Rationale: This experiment directly assesses the ability of the compound to displace a known radiolabeled ligand from the AT1 receptor. A positive result indicates a direct binding interaction. This is a fundamental first step in validating the primary hypothesis.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human AT1 receptor (e.g., HEK293-AT1R).

    • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled losartan).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (inhibitory concentration 50%) value by fitting the data to a sigmoidal dose-response curve.

Experiment 1.2: Functional Assay for AT1 Receptor Antagonism (Calcium Mobilization)

  • Causality and Rationale: The AT1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium. This assay measures the ability of the test compound to inhibit angiotensin II-induced calcium flux, thereby providing functional evidence of antagonism.

  • Protocol:

    • Cell Culture: Plate HEK293-AT1R cells in a 96-well, black-walled, clear-bottom plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

    • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). After establishing a baseline fluorescence reading, inject a pre-determined EC₈₀ concentration of angiotensin II.

    • Fluorescence Measurement: Monitor the change in fluorescence over time.

    • Data Analysis: Quantify the peak fluorescence response in the presence of the test compound relative to the response with angiotensin II alone. Calculate the IC₅₀ value for the inhibition of the calcium response.

Phase 1 Expected Outcomes Interpretation
Low IC₅₀ in both binding and functional assays.Strong evidence for direct, functional antagonism of the AT1 receptor.
Low IC₅₀ in binding, high IC₅₀ in functional assay.Compound binds but is a weak antagonist or partial agonist.
High IC₅₀ in both assays.Compound does not significantly interact with the AT1 receptor.
Phase 2: Elucidating Downstream Signaling

If Phase 1 confirms AT1 receptor antagonism, this phase will investigate the compound's effect on a key downstream signaling pathway.

Experiment 2.1: Western Blot Analysis of ERK1/2 Phosphorylation

  • Causality and Rationale: Angiotensin II-mediated AT1 receptor activation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and proliferation. Demonstrating that the test compound can inhibit this phosphorylation event further solidifies its role as an AT1 receptor antagonist.

  • Protocol:

    • Cell Treatment: Culture vascular smooth muscle cells (which endogenously express AT1R) or HEK293-AT1R cells. Serum-starve the cells overnight.

    • Pre-treatment: Treat the cells with the test compound (at its IC₅₀ and 10x IC₅₀) for 1 hour.

    • Stimulation: Stimulate the cells with angiotensin II for 5-10 minutes.

    • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use a loading control like GAPDH or β-actin.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Phase 3: Investigating the Secondary Hypothesis

This phase is initiated if the primary hypothesis is not supported or to assess the selectivity of the compound.

Experiment 3.1: PPARγ Ligand Binding Assay

  • Causality and Rationale: Similar to the AT1 receptor binding assay, this experiment will determine if the compound can directly bind to the PPARγ ligand-binding domain.

  • Protocol:

    • Assay Principle: Utilize a commercially available PPARγ competitor assay kit, often based on Lanthanide Chelate Excite (LANCE) Ultra TR-FRET technology.

    • Reaction Setup: In a 384-well plate, combine a GST-tagged PPARγ ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, a fluorescently-labeled PPARγ ligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound. Determine the IC₅₀ value.

Experiment 3.2: PPARγ Reporter Gene Assay

  • Causality and Rationale: This functional assay measures the ability of the compound to activate or inhibit PPARγ-mediated gene transcription.

  • Protocol:

    • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPRE promoter.

    • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control. To test for antagonism, co-treat with rosiglitazone and the test compound.

    • Incubation: Incubate the cells for 18-24 hours.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Determine the EC₅₀ for agonism or IC₅₀ for antagonism.

Data Interpretation and Future Directions

The collective results from these experiments will provide a robust initial characterization of the mechanism of action of this compound.

  • If the Primary Hypothesis is Confirmed: The compound is a bona fide AT1 receptor antagonist. Future studies should focus on in vivo models of hypertension, selectivity profiling against other receptors (especially the AT2 receptor), and comprehensive ADME/Tox studies.

  • If the Secondary Hypothesis is Confirmed: The compound is a PPARγ modulator. Subsequent research should determine its specific effects on adipogenesis and glucose uptake in relevant cell models (e.g., 3T3-L1 adipocytes) and explore its potential in in vivo models of metabolic disease.

  • If Neither Hypothesis is Confirmed: The compound may act on a different target. A broad-based phenotypic screening approach or a target deconvolution strategy (e.g., chemical proteomics) would be necessary to identify its molecular target.

This structured, hypothesis-driven approach ensures a thorough and efficient elucidation of the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

  • Derivatives of phenoxy acetic acid and of phenoxymethyl tetrazole having antitumor activity.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

  • Drugs in the Tetrazole Series. ResearchGate. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

Sources

A Technical Guide to the Physicochemical Profiling of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid: pKa and Lipophilicity Determination

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth technical overview of the critical acidity (pKa) and lipophilicity (Log P/D) parameters of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid. This molecule possesses two key acidic functional groups—a carboxylic acid and a tetrazole ring—making its ionization profile complex yet crucial for its biological activity. As the tetrazole moiety is a well-established bioisostere for carboxylic acids, this compound presents an interesting case study in molecular design.[1][2] This document details the theoretical underpinnings of its acidic nature and lipophilic character, provides robust, step-by-step experimental protocols for their determination, and explains the scientific rationale behind the methodological choices. The aim is to equip researchers with the necessary knowledge to accurately characterize this and similar molecules, thereby facilitating informed decisions in drug development programs.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug molecule from administration to its target site is governed by a series of absorption, distribution, metabolism, and excretion (ADME) processes.[3] These processes are, in turn, heavily influenced by the molecule's fundamental physicochemical properties. Two of the most important of these are the acid dissociation constant (pKa) and lipophilicity.

  • pKa : This value quantifies the acidity of a functional group and determines the extent of a molecule's ionization at a given pH.[4] The ionization state affects solubility, membrane permeability, and receptor binding. For this compound, the presence of both a carboxylic acid and a tetrazole ring means it has at least two pKa values, which will dictate its charge profile across the physiological pH range.

  • Lipophilicity : This property describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes, its plasma protein binding, and its volume of distribution.[5] Lipophilicity is typically expressed as the logarithm of the partition coefficient (Log P) for the neutral species or the distribution coefficient (Log D) at a specific pH for ionizable compounds.

A precise determination of these parameters is therefore not merely an academic exercise but a foundational step in rational drug design, enabling the optimization of a compound's ADME profile.

Theoretical Background: Predicting the Properties of this compound

The structure of this compound features two distinct acidic centers: the carboxylic acid moiety and the tetrazole ring.

  • Carboxylic Acid pKa : The pKa of a typical aliphatic carboxylic acid is around 4.7. However, the proximity of the electronegative phenoxy group is expected to have an acid-strengthening effect through induction, likely lowering the pKa of the acetic acid group to a value between 3 and 4.

  • Tetrazole Ring pKa : The unsubstituted 1H-tetrazole ring is known to have a pKa of approximately 4.9, making it comparable in acidity to a simple carboxylic acid.[6] This acidity arises from the delocalization of the negative charge across the aromatic ring upon deprotonation. The electronic nature of the substituent at the 5-position significantly influences this pKa.

Given these two acidic groups, the molecule will exist in different ionic forms depending on the pH of its environment. This dual-acidic nature is a deliberate design choice in many therapeutic agents, leveraging the tetrazole as a metabolically stable bioisostere of a carboxylic acid.[2]

Regarding lipophilicity, a predicted XlogP value for the related isomer, 2-(4-(1h-tetrazol-1-yl)phenoxy)acetic acid, is 0.7.[7] This suggests that the target compound is likely to be moderately lipophilic. However, this is the partition coefficient of the neutral molecule (Log P). The distribution coefficient (Log D), which accounts for all ionic species, will be highly pH-dependent. At physiological pH 7.4, where one or both acidic groups will be deprotonated, the Log D is expected to be significantly lower (more hydrophilic) than the Log P.

Quantitative Data Summary

ParameterExpected Value/RangeSignificance in Drug Development
pKa1 (Carboxylic Acid) 3.0 - 4.0Influences solubility and charge at gastric pH.
pKa2 (Tetrazole Ring) 4.5 - 5.5Affects charge and receptor interactions at physiological pH.
Log P 0.5 - 1.5Intrinsic lipophilicity of the neutral molecule.
Log D at pH 7.4 -1.0 to 0.0Governs membrane permeability and distribution under physiological conditions.

Experimental Determination of pKa

The presence of two overlapping pKa values necessitates a careful choice of methodology. Potentiometric titration is a robust and direct method for this purpose.

Potentiometric Titration Protocol

This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa values correspond to the pH at the half-equivalence points.

Causality Behind Experimental Choices:

  • Co-solvent: Due to the limited aqueous solubility of many organic molecules, a co-solvent like methanol or DMSO is often required. This choice is critical as it can slightly alter the apparent pKa values. It is essential to report the co-solvent percentage and to be consistent across experiments.

  • Ionic Strength: The ionic strength of the solution is maintained with an electrolyte like KCl to ensure constant activity coefficients.[8]

  • Titrant: A strong base (e.g., 0.1 M KOH) free of carbonate is used to ensure accurate determination of the equivalence points.

  • Data Analysis: The pKa values are determined from the inflection points of the titration curve by analyzing the first or second derivative of the pH vs. titrant volume plot.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a specific volume (e.g., 20 mL) of a water:methanol (e.g., 1:1 v/v) solution with a fixed ionic strength (e.g., 0.15 M KCl).

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Immerse the calibrated pH electrode and a temperature probe into the sample solution. Titrate the solution with a standardized, carbonate-free 0.1 M KOH solution using an automated titrator for precise volume additions.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

  • Analysis: Plot the pH versus the volume of KOH added. The two pKa values can be determined from the pH at the half-volume points between the start and the first equivalence point, and between the first and second equivalence points. Advanced software can be used to calculate the pKa values by fitting the entire titration curve.

Visualization of pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in H2O/Co-solvent with 0.15M KCl A->B C Calibrate pH Meter B->C D Titrate with 0.1M KOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Points F->G H Calculate pKa1 & pKa2 G->H

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of Lipophilicity

Lipophilicity should be assessed by determining both the Log P (for the neutral species) and the Log D at physiological pH (7.4).

Shake-Flask Method for Log P Determination

The shake-flask method is the "gold standard" for Log P measurement.[9] It directly measures the partitioning of the solute between water and n-octanol.

Causality Behind Experimental Choices:

  • Solvent System: n-Octanol is used as the organic phase because its properties are thought to reasonably mimic those of biological lipid membranes.[5] Both the n-octanol and aqueous phases must be pre-saturated with each other to ensure thermodynamic equilibrium.

  • pH Control: To measure Log P (the partition coefficient of the neutral species), the pH of the aqueous phase must be adjusted to a value at least 2 pH units below the lowest pKa of the compound. For this compound, a pH of 1.0 would ensure the molecule is fully protonated and neutral.

  • Quantification: A sensitive and specific analytical method, such as HPLC-UV, is required to accurately measure the compound's concentration in both phases, especially when partitioning heavily favors one phase.

Step-by-Step Methodology:

  • Phase Preparation: Prepare pre-saturated n-octanol (by shaking with water) and pre-saturated aqueous buffer (pH 1.0, by shaking with n-octanol).

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and the pH 1.0 buffer in a screw-cap vial. The volume ratio can be adjusted depending on the expected Log P.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach partitioning equilibrium.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculation: Calculate Log P using the formula: Log P = log10([Concentration]octanol / [Concentration]aqueous).

HPLC-Based Method for Log D7.4 Determination

For higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to estimate Log D.[11] This method correlates the retention time of a compound with its lipophilicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is typically used as the non-polar stationary phase, which interacts with the lipophilic portions of the analyte.

  • Mobile Phase: The mobile phase consists of an aqueous buffer (at the desired pH, e.g., 7.4) and an organic modifier (e.g., acetonitrile or methanol). The retention time is inversely proportional to the analyte's solubility in the mobile phase.

  • Calibration: A set of standard compounds with known Log D7.4 values are run under the same conditions to create a calibration curve that correlates retention time with lipophilicity.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer at pH 7.4 and an organic modifier (e.g., 60:40 methanol:buffer).

  • Calibration: Inject a series of standard compounds with well-established Log D7.4 values and record their retention times (tR). Also, determine the column dead time (t0) with a non-retained compound (e.g., uracil).

  • Calibration Curve: Calculate the capacity factor k' for each standard using the formula k' = (tR - t0) / t0. Plot log k' versus the known Log D7.4 values to generate a linear calibration curve.

  • Sample Analysis: Inject the this compound solution and record its retention time under the identical conditions.

  • Calculation: Calculate the log k' for the sample and use the calibration curve to determine its Log D7.4.

Visualization of Lipophilicity Determination Workflow

Lipophilicity_Workflow cluster_logp Log P Determination (Shake-Flask) cluster_logd Log D7.4 Determination (HPLC) A Prepare Pre-saturated n-Octanol & pH 1.0 Buffer B Add Compound & Equilibrate A->B C Separate Phases via Centrifugation B->C D Quantify Concentration in Each Phase via HPLC-UV C->D E Calculate Log P D->E F Prepare Calibration Standards G Run Standards & Sample on RP-HPLC at pH 7.4 F->G H Generate Calibration Curve (log k' vs. Log D) G->H I Calculate Sample Log D7.4 H->I

Caption: Workflows for Log P and Log D determination.

Conclusion

The accurate characterization of this compound's pKa and lipophilicity is a critical, non-negotiable step in its development as a potential therapeutic agent. Its dual-acidic nature requires precise measurement of two distinct pKa values, for which potentiometric titration provides a reliable and definitive method. The lipophilicity profile, encompassing both the intrinsic Log P of the neutral molecule and the pH-dependent Log D, must be experimentally determined to predict its behavior in biological systems. The classic shake-flask method for Log P and efficient HPLC-based methods for Log D7.4 offer a comprehensive approach to this assessment. By applying the rigorous protocols outlined in this guide, researchers can generate high-quality, reproducible data, enabling a deeper understanding of the molecule's ADME properties and paving the way for its rational optimization and development.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. (n.d.). PubMed. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace. Retrieved from [Link]

  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (n.d.). ACS Publications. Retrieved from [Link]

  • 2-(1H-tetrazol-5-yl)acetic acid | C3H4N4O2. (n.d.). PubChem. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2018). ResearchGate. Retrieved from [Link]

  • 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead... (n.d.). ResearchGate. Retrieved from [Link]

  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar. Retrieved from [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). ResearchGate. Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link]

  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2024). IRJMETS. Retrieved from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2018). ACS Publications. Retrieved from [Link]

  • 2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (n.d.). PubMed. Retrieved from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). N/A. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). (n.d.). N/A. Retrieved from [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (n.d.). ACS Publications. Retrieved from [Link]

  • How To Use a pKa Table. (2010). Master Organic Chemistry. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds. (2002). Google Patents.
  • Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Novel Bis(2-(5-((5-phenyl-1 H -tetrazol-1-yl)methyl)-4 H -1,2,4-triazol-3-yl)phenoxy)Alkanes: Synthesis and Characterization. (2021). ResearchGate. Retrieved from [Link]

  • 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity: synthesis, biological activity, metabolic stability, solubility, bioavailability, and topical in vivo activity. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. Retrieved from [Link]

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An In-depth Technical Guide to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the tetrazole moiety stands as a privileged scaffold, frequently employed as a bioisostere for the carboxylic acid group to enhance metabolic stability and modulate physicochemical properties.[1] The compound [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, a molecule integrating this key heterocycle with a phenoxyacetic acid framework, represents a core structure with significant potential for elaboration in drug discovery programs. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential therapeutic applications, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Properties

Chemical Identity:

Identifier Value
Chemical Name This compound
CAS Number 893770-65-5[2]
Molecular Formula C₉H₈N₄O₃
Molecular Weight 220.18 g/mol [2]
Synonyms 2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid

Physicochemical Properties:

A comprehensive Safety Data Sheet (SDS) for this compound indicates that specific physical and chemical properties such as melting point, boiling point, and solubility are not yet fully characterized. However, based on the structure, it is anticipated to be a solid at room temperature with some solubility in polar organic solvents.

Synthesis and Purification

Proposed Synthetic Pathway:

Synthetic_Pathway A 2-Hydroxybenzonitrile C Ethyl 2-(2-cyanophenoxy)acetate A->C Williamson Ether Synthesis (Base) B Ethyl 2-bromoacetate B->C D This compound C->D [3+2] Cycloaddition E Sodium Azide (NaN3) E->D

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate (Intermediate)

This step involves a Williamson ether synthesis, a robust and widely used method for forming ethers.

  • Rationale: The acidic phenolic proton of 2-hydroxybenzonitrile is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from ethyl 2-bromoacetate in an SN2 reaction to form the desired ether linkage.

Experimental Protocol:

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base, for example, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-cyanophenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Part 2: Synthesis of this compound (Final Product)

This transformation involves the [3+2] cycloaddition of an azide with the nitrile group to form the tetrazole ring, followed by hydrolysis of the ester.

  • Rationale: The reaction of nitriles with azides is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[3] This reaction is often catalyzed by a Lewis acid or an organotin reagent. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.

Experimental Protocol:

  • In a round-bottom flask, dissolve ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) in a suitable solvent such as DMF.

  • Add sodium azide (1.5 eq) and a catalyst, such as tri-n-butyltin chloride (0.1 eq) or ammonium chloride (1.5 eq).[3]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring and hydrolyze any tin intermediates.

  • The addition of acid will also catalyze the hydrolysis of the ethyl ester to the carboxylic acid. The reaction may require gentle heating to go to completion.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Analytical Characterization

Expected Analytical Data:

Technique Expected Observations
¹H NMR Aromatic protons in the phenoxy ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the N-H proton of the tetrazole ring. The carboxylic acid proton will also be present as a broad singlet.
¹³C NMR Resonances corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbon of the tetrazole ring.
FT-IR Characteristic peaks for O-H stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carboxylic acid, and C=N and N-H stretching of the tetrazole ring.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (220.18 g/mol ).

Potential Pharmacological Significance and Applications

While there is limited direct pharmacological data for this compound, its structural motifs are present in numerous biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

Angiotensin II Receptor Antagonism:

The tetrazole ring is a key component of many angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[4] For instance, the blockbuster drug valsartan contains a biphenyl tetrazole moiety.[5] The acidic nature of the tetrazole ring mimics that of a carboxylic acid, allowing it to interact with the receptor. The phenoxyacetic acid portion of the target molecule could serve as a scaffold for further functionalization to enhance binding affinity and selectivity for the angiotensin II receptor.

Antitumor Activity:

Derivatives of phenoxyacetic acid and phenoxymethyl tetrazole have been investigated for their antitumor properties.[6] Some of these compounds act as antagonists of the MDM2-p53 interaction, a critical pathway in cancer progression.[6] The core structure of this compound could be a starting point for the design of novel MDM2 inhibitors.

Workflow for Biological Screening:

Biological_Screening A This compound (Compound of Interest) B Primary Screening Assays (e.g., Angiotensin II Receptor Binding Assay, MDM2-p53 Interaction Assay) A->B C Hit Identification B->C Active G Archive B->G Inactive D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy and Toxicology Studies D->E F Preclinical Candidate E->F

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The presence of both the tetrazole and phenoxyacetic acid moieties makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of cardiovascular disease and oncology. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its pharmacological profile. This in-depth guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Google Patents. (1973). Process for preparing 1h-tetrazole compounds.
  • Google Patents. (n.d.).
  • Gunnlaugsson, T., & Stomeo, F. (2007). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4273. [Link]

  • Rüger, N., et al. (2017). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead structure for inhibitors of the JumonjiC domain-containing histone demethylase 2A (JMJD2A, KDM4A). ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

  • Google Patents. (1999). Derivatives of phenoxy acetic acid and of phenoxymethyl tetrazole having antitumor activity.
  • LOTTE BP Chemical. (2018). SAFETY DATA SHEET Acetic acid 99.85%. [Link]

  • PubChem. (n.d.). [4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester. [Link]

  • Mohite, P. B., & Bhaskar, V. H. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of Pharma and Bio Sciences, 2(3). [Link]

  • Google Patents. (2014). 5-((5-nitro-2H-tetrazole-2-yl)methyl).
  • Google Patents. (n.d.). Preparation of bis-(1(2)h-tetrazol-5-yl)
  • Chemsrc. (2025). 2-(1H-Tetrazol-5-yl)-1H-benzimidazole. [Link]

  • PubChem. (n.d.). 1-Tetrazolylacetic acid. [Link]

  • Scribd. (n.d.). BOCSCI. [Link]

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Experimental Applications

Application Notes & Protocols for [2-(1H-tetrazol-5-yl)phenoxy]acetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of the [2-(1H-tetrazol-5-yl)phenoxy]acetic acid Scaffold

In contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular mimicry and functional refinement. The scaffold, this compound, represents a confluence of two strategically important pharmacophoric features: the tetrazole ring as a bioisosteric replacement for a carboxylic acid and the phenoxyacetic acid linker, a common motif in various biologically active compounds. The tetrazole group, with its similar pKa to a carboxylic acid but with improved metabolic stability and pharmacokinetic properties, has become a cornerstone in the design of numerous drugs.[1] This application note will provide a comprehensive guide for researchers on the utilization of this scaffold in the design and evaluation of novel drug candidates, with a particular focus on its potential as a core for developing Angiotensin II receptor type 1 (AT1) antagonists.

The rationale for focusing on AT1 receptor antagonism stems from the well-established precedent of tetrazole-containing biphenyl derivatives, such as valsartan, which are potent antihypertensive agents.[2][3][4] The core structure of this compound provides a foundational framework upon which further chemical diversity can be introduced to optimize binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Mechanism of Action: Targeting the Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the primary effector of the RAS, exerting its potent vasoconstrictive effects through the AT1 receptor. Pathological activation of this system is a key driver of hypertension and related cardiovascular diseases. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, compounds built upon the this compound scaffold can effectively block this signaling cascade, leading to vasodilation and a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngI Angiotensin I Renin->AngI cleaves ACE ACE (Lungs & Endothelium) AngI->ACE AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R binds Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1R->Vasoconstriction activates Blocker [2-(1H-tetrazol-5-yl)phenoxy] acetic acid derivatives Blocker->AT1R antagonizes

Caption: Proposed mechanism of action for AT1 receptor antagonists.

Synthetic Strategy and Considerations

The synthesis of derivatives based on the this compound core can be approached through a modular strategy, allowing for the facile introduction of diverse substituents. A generalized synthetic workflow is presented below. The key steps involve the synthesis of the core tetrazole-phenol intermediate followed by etherification and subsequent derivatization.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Derivatization for SAR Start 2-Cyanophenol Tetrazole_Formation Tetrazole Formation (e.g., NaN3, NH4Cl) Start->Tetrazole_Formation Core_Intermediate 2-(1H-tetrazol-5-yl)phenol Tetrazole_Formation->Core_Intermediate Etherification O-Alkylation (e.g., Ethyl bromoacetate) Core_Intermediate->Etherification Ester_Intermediate Ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate Etherification->Ester_Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH) Ester_Intermediate->Hydrolysis Final_Scaffold [2-(1H-tetrazol-5-yl)phenoxy] acetic acid Hydrolysis->Final_Scaffold Amide_Coupling Amide Coupling (e.g., HATU, Amines) Final_Scaffold->Amide_Coupling Final_Derivatives Diverse Library of Amide Derivatives Amide_Coupling->Final_Derivatives

Caption: General synthetic workflow for derivative library generation.

Experimental Protocols

Protocol 1: In Vitro AT1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of synthesized compounds for the human AT1 receptor.

1.1. Materials:

  • Human AT1 receptor membrane preparation (commercially available)

  • [³H]-Angiotensin II (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Test compounds and reference antagonist (e.g., Valsartan)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and liquid scintillation counter

1.2. Procedure:

  • Prepare serial dilutions of test compounds and the reference antagonist in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of a high concentration of unlabeled angiotensin II (10 µM, for non-specific binding), or 25 µL of the test/reference compound dilution.

  • Add 50 µL of the radioligand solution ([³H]-Angiotensin II) to all wells. The final concentration should be at its K_d value, typically around 0.5 nM.

  • Add 125 µL of the AT1 receptor membrane preparation (5-10 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter mats, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

1.3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., GraphPad Prism).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

CompoundIC₅₀ (nM)K_i (nM)
Reference (Valsartan)5.22.5
Example Derivative 115.87.6
Example Derivative 23.11.5
Protocol 2: Functional Assay - Calcium Mobilization in AT1-Expressing Cells

This protocol assesses the functional antagonist activity of the compounds by measuring their ability to inhibit angiotensin II-induced calcium mobilization in cells stably expressing the human AT1 receptor.

2.1. Materials:

  • HEK293 cells stably expressing the human AT1 receptor (HEK-AT1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Angiotensin II

  • Test compounds and reference antagonist

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

2.2. Procedure:

  • Seed HEK-AT1 cells into 96-well plates at a density of 50,000 cells per well and culture overnight.

  • Prepare the Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in assay buffer to a final concentration of 2 µM.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.

  • Prepare serial dilutions of the test compounds and reference antagonist in assay buffer. Add 50 µL of these dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Prepare an angiotensin II solution in assay buffer at a concentration that elicits a submaximal response (EC₈₀), typically around 10 nM.

  • Place the plate in the fluorescence plate reader and begin kinetic reading (Excitation ~490 nm, Emission ~520 nm).

  • After establishing a baseline reading for 10-20 seconds, add 50 µL of the EC₈₀ angiotensin II solution to all wells simultaneously using an automated dispenser.

  • Continue to record the fluorescence signal for at least 60 seconds.

2.3. Data Analysis:

  • The increase in fluorescence intensity upon angiotensin II stimulation corresponds to an increase in intracellular calcium.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control response (angiotensin II alone).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent inclusion of controls. The use of a known potent antagonist like valsartan as a positive control in every assay ensures that the experimental system is performing as expected. The inclusion of total and non-specific binding controls in the binding assay, and agonist-only controls in the functional assay, provides the necessary benchmarks for data normalization and interpretation. Reproducibility should be confirmed by performing each experiment in triplicate and on multiple independent occasions.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

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Application Notes & Protocols: Evaluating [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid as a Novel Cardiotonic Agent

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the investigation of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid as a potential therapeutic agent for heart failure. This document outlines the scientific rationale, proposed mechanism of action, and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound.

Introduction and Scientific Rationale

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key therapeutic strategy is the use of cardiotonic agents to enhance myocardial contractility. The chemical structure of this compound, featuring a tetrazole ring, suggests its potential as a cardiovascular therapeutic agent. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids and amides, and is present in several cardiovascular drugs.[1][2][3] Notably, certain tetrazole derivatives have been explored as phosphodiesterase (PDE) inhibitors.[4]

This guide, therefore, hypothesizes that this compound may exert its cardiotonic effects through the inhibition of phosphodiesterase 3 (PDE3), a key enzyme in the cardiac signaling cascade that regulates contractility.

Proposed Mechanism of Action: PDE3 Inhibition

We propose that this compound acts as a selective inhibitor of PDE3. In cardiomyocytes, PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an accumulation of intracellular cAMP.[5] This, in turn, activates protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx during the action potential, while the phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum.[6] The net effect is an increase in the availability of intracellular calcium for myofilament contraction, leading to a positive inotropic effect.[5][6]

PDE3_Inhibition_Pathway Compound This compound PDE3 Phosphodiesterase 3 (PDE3) Compound->PDE3 Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE3->cAMP_hydrolysis Catalyzes cAMP Increased intracellular cAMP cAMP_hydrolysis->cAMP Reduces PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_channel L-type Ca2+ Channel Phosphorylation PKA->Ca_channel PLN Phospholamban (PLN) Phosphorylation PKA->PLN Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx SERCA Enhanced SERCA2a Activity PLN->SERCA Contractility Increased Myocardial Contractility Ca_influx->Contractility SERCA->Contractility

Proposed signaling pathway for this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on established synthetic methodologies for similar compounds.[7][8]

Synthesis_Workflow Start Starting Material 2-Hydroxyphenylacetonitrile Step1 Step 1: Tetrazole Formation NaN3, NH4Cl, DMF, 120°C Start->Step1 Intermediate1 Intermediate 5-(2-Hydroxyphenyl)methyl-1H-tetrazole Step1->Intermediate1 Step2 Step 2: O-Alkylation Ethyl bromoacetate, K2CO3, Acetone, Reflux Intermediate1->Step2 Intermediate2 Ester Intermediate Ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate Step2->Intermediate2 Step3 Step 3: Hydrolysis LiOH, THF/H2O, rt Intermediate2->Step3 Final Final Product This compound Step3->Final

Synthetic workflow for the target compound.

Protocol 3.1: Synthesis of this compound

  • Step 1: Synthesis of 5-(2-Hydroxyphenyl)methyl-1H-tetrazole.

    • To a solution of 2-hydroxyphenylacetonitrile in dimethylformamide (DMF), add sodium azide and ammonium chloride.

    • Heat the reaction mixture at 120°C for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, acidify with HCl, and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of Ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate.

    • To a solution of 5-(2-hydroxyphenyl)methyl-1H-tetrazole in acetone, add potassium carbonate and ethyl bromoacetate.

    • Reflux the mixture for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the solid and concentrate the filtrate.

    • Purify the residue by column chromatography.

  • Step 3: Synthesis of this compound.

    • Dissolve the ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final compound.

In Vitro Evaluation Protocols

A series of in vitro assays are essential to characterize the pharmacological profile of this compound.

Protocol 4.1: PDE3 Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against PDE3.

  • Methodology:

    • Use a commercially available PDE3 assay kit.

    • Prepare a series of dilutions of the test compound.

    • Incubate the compound with recombinant human PDE3 enzyme and a fluorescently labeled cAMP substrate.

    • After the incubation period, add a binding agent that binds to the non-hydrolyzed substrate.

    • Measure the fluorescence polarization to determine the extent of cAMP hydrolysis.

    • Calculate the IC50 value of the compound.

Protocol 4.2: Cardiomyocyte Contractility Assay

  • Objective: To assess the effect of the compound on the contractility of isolated cardiomyocytes.

  • Methodology:

    • Isolate adult rat or mouse ventricular myocytes using enzymatic digestion.

    • Plate the isolated myocytes on laminin-coated coverslips.

    • Perfuse the cells with a physiological salt solution.

    • Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).

    • Record cell shortening and relengthening using a video-based edge detection system.

    • After establishing a baseline, perfuse the cells with increasing concentrations of the test compound.

    • Measure changes in the amplitude and kinetics of cell shortening.

Protocol 4.3: Calcium Transient Measurement

  • Objective: To evaluate the effect of the compound on intracellular calcium dynamics in cardiomyocytes.

  • Methodology:

    • Load isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Place the cells on the stage of an inverted microscope equipped for fluorescence imaging.

    • Electrically stimulate the cells and record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

    • After recording a baseline, apply the test compound and measure the changes in the amplitude and decay kinetics of the calcium transients.

Parameter Expected Outcome with PDE3 Inhibition
PDE3 IC50 Potent inhibition (low micromolar to nanomolar range)
Cardiomyocyte Contractility Increased amplitude of cell shortening
Calcium Transient Increased amplitude of the calcium transient

In Vivo Efficacy and Safety Evaluation

Animal models of heart failure are crucial for evaluating the therapeutic potential of a new cardiotonic agent.[9][10][11][12][13][14][15]

Protocol 5.1: Doxorubicin-Induced Cardiomyopathy Model in Rats

  • Objective: To assess the efficacy of the compound in a chronic heart failure model.

  • Methodology:

    • Induce cardiomyopathy in rats by intraperitoneal injections of doxorubicin.

    • After the development of heart failure, confirmed by echocardiography (reduced ejection fraction), randomize the animals into vehicle and treatment groups.

    • Administer the test compound or vehicle daily for a specified period (e.g., 4 weeks).

    • Monitor cardiac function weekly using echocardiography.

    • At the end of the study, perform hemodynamic measurements (e.g., left ventricular pressure) and collect heart tissue for histological analysis.

Protocol 5.2: Acute Hemodynamic Evaluation in Anesthetized Dogs

  • Objective: To determine the acute effects of the compound on cardiac contractility, heart rate, and blood pressure.

  • Methodology:

    • Anesthetize healthy dogs and instrument them for the measurement of left ventricular pressure, cardiac output, heart rate, and systemic blood pressure.

    • Administer the test compound as an intravenous infusion at increasing doses.

    • Record the hemodynamic parameters continuously.

    • Analyze the data to determine the dose-response relationship for changes in cardiac contractility (dP/dtmax), heart rate, and blood pressure.[16][17]

Parameter Animal Model Expected Outcome
Left Ventricular Ejection Fraction Doxorubicin-Induced CardiomyopathyImprovement in the treatment group
Left Ventricular dP/dtmax Anesthetized DogDose-dependent increase
Heart Rate Anesthetized DogMinimal to no increase
Mean Arterial Pressure Anesthetized DogModerate decrease (vasodilation)

Conclusion

The structured approach detailed in these application notes provides a robust framework for the preclinical evaluation of this compound as a potential cardiotonic agent. The hypothesized mechanism of PDE3 inhibition offers a clear rationale for its potential therapeutic benefit in heart failure. The successful execution of these protocols will provide critical data on the compound's efficacy, mechanism of action, and safety profile, guiding its further development.

References

  • ResearchGate. 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead... [Online]. Available at: [Link]

  • Open Research@CSIR-NIScPR. Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. [Online]. Available at: [Link]

  • PubMed. 1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. [Online]. Available at: [Link]

  • ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • PMC. Modeling heart failure in animal models for novel drug discovery and development. [Online]. Available at: [Link]

  • Slideshare. Evaluation methods cardiotonic drugs | PPTX. [Online]. Available at: [Link]

  • PubMed. The role of phosphodiesterase inhibitors in heart failure. [Online]. Available at: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Online]. Available at: [Link]

  • LITFL. Levosimendan • CCC Pharmacology. [Online]. Available at: [Link]

  • ResearchGate. Structure–activity relationship. | Download Scientific Diagram. [Online]. Available at: [Link]

  • ResearchGate. Screening Methods for the Evaluation of Cardiotonic Drugs. [Online]. Available at: [Link]

  • European Cardiology Review. Phosphodiesterase-5 Inhibition in Chronic Heart Failure - An Emerging Therapeutic Opportunity | ECR Journal. [Online]. Available at: [Link]

  • Circulation Research. Animal Models of Heart Failure. [Online]. Available at: [Link]

  • TCRM. Use of levosimendan in acute and advanced heart failure: short review. [Online]. Available at: [Link]

  • PMC. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. [Online]. Available at: [Link]

  • NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Online]. Available at: [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Online]. Available at: [Link]

  • Oxford Academic. Small animal models of heart failure | Cardiovascular Research. [Online]. Available at: [Link]

  • ACS Omega. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [Online]. Available at: [Link]

  • Wikipedia. Levosimendan. [Online]. Available at: [Link]

  • PubMed. The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. [Online]. Available at: [Link]

  • Frontiers. Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids. [Online]. Available at: [Link]

  • European Cardiology Review. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review. [Online]. Available at: [Link]

  • PMC. Phosphodiesterase III inhibitors for heart failure. [Online]. Available at: [Link]

  • PubMed. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Online]. Available at: [Link]

  • PubMed. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. [Online]. Available at: [Link]

  • Creative Biolabs. Heart Failure Modeling & Pharmacodynamics Services. [Online]. Available at: [Link]

  • ResearchGate. (PDF) New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. [Online]. Available at: [Link]

  • ResearchGate. Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies | Request PDF. [Online]. Available at: [Link]

  • PMC. A review of levosimendan in the treatment of heart failure. [Online]. Available at: [Link]

  • Heart. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? [Online]. Available at: [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Online]. Available at: [Link]

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  • Circulation. Clinical Use of Phosphodiesterase-5 Inhibitors in Chronic Heart Failure. [Online]. Available at: [Link]

  • MDPI. Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. [Online]. Available at: [Link]

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Application Notes and Protocols for the Investigation of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid in Pesticide Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Next-Generation Pesticides

The relentless pursuit of novel, effective, and environmentally benign pesticides is a cornerstone of modern agricultural science. In this context, the exploration of unique chemical scaffolds that can yield compounds with desirable pesticidal activities is of paramount importance. [2-(1H-tetrazol-5-yl)phenoxy]acetic acid emerges as a compelling candidate for investigation, integrating two key pharmacophores with established bioactivity: the phenoxyacetic acid moiety, characteristic of a major class of herbicides, and the tetrazole ring, a versatile heterocycle known to impart a wide range of biological effects.[1][2]

The phenoxyacetic acid scaffold is famously represented by herbicides like 2,4-D and MCPA, which function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible plants.[3] The tetrazole moiety, on the other hand, is a bioisostere of the carboxylic acid group and is found in numerous pharmaceuticals and agrochemicals, contributing to their metabolic stability and biological activity.[4][5] The strategic combination of these two functionalities in this compound presents a unique opportunity to discover novel pesticides with potentially enhanced efficacy, selectivity, or a new mode of action.

This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of this compound as a potential herbicide, insecticide, and fungicide. The protocols detailed herein are designed to be robust and adaptable, providing a solid framework for researchers to explore the full potential of this promising compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of the tetrazole ring followed by the introduction of the phenoxyacetic acid side chain. The proposed synthetic pathway is outlined below, followed by a detailed experimental protocol and characterization data.

Proposed Synthetic Pathway

Synthesis Pathway A 2-Hydroxybenzonitrile B 2-(1H-Tetrazol-5-yl)phenol A->B NaN3, NH4Cl DMF, 120 °C C Ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate B->C Ethyl bromoacetate, K2CO3, Acetone, Reflux D This compound C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(1H-Tetrazol-5-yl)phenol

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN₃, 2 equivalents) and ammonium chloride (NH₄Cl, 2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with 2N HCl to pH 2-3, which will precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1H-tetrazol-5-yl)phenol (1 equivalent) and potassium carbonate (K₂CO₃, 2.5 equivalents) in acetone.

  • Addition of Reagent: Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient).

Step 3: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl [2-(1H-tetrazol-5-yl)phenoxy]acetate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification: Remove the ethanol under reduced pressure and dilute the aqueous solution with water. Acidify the solution to pH 2-3 with 2N HCl to precipitate the carboxylic acid.

  • Purification: Filter the white precipitate, wash thoroughly with cold water, and dry in a vacuum oven to yield the final product.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Analysis Expected Results for this compound
Melting Point To be determined experimentally.
¹H NMR Peaks corresponding to aromatic protons, methylene protons of the acetic acid side chain, and a broad singlet for the N-H proton of the tetrazole ring.
¹³C NMR Resonances for the aromatic carbons, the tetrazole carbon, the carbonyl carbon, and the methylene carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C₉H₈N₄O₃).
FT-IR Characteristic absorption bands for O-H (acid), C=O (acid), C-O (ether), and N-H (tetrazole) functional groups.

Protocols for Pesticidal Activity Screening

A tiered screening approach is recommended to efficiently evaluate the herbicidal, insecticidal, and fungicidal potential of this compound.

Herbicidal Activity Screening

The herbicidal activity can be assessed through a series of in vitro and in vivo bioassays.[6][7]

1. In Vitro Seed Germination and Seedling Growth Bioassay

  • Objective: To determine the effect of the compound on seed germination and early seedling growth of representative monocot and dicot weed species.

  • Materials:

    • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO) and diluted to various concentrations.

    • Seeds of monocot (e.g., ryegrass - Lolium perenne) and dicot (e.g., cress - Lepidium sativum) weeds.

    • Petri dishes with filter paper.

    • Growth chamber with controlled light and temperature.

  • Protocol:

    • Prepare a series of concentrations of the test compound (e.g., 10, 100, 500, 1000 ppm). A solvent control and a negative control (water) should be included.

    • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution.

    • Evenly place 20-30 seeds of the selected weed species in each petri dish.

    • Seal the petri dishes with parafilm and incubate in a growth chamber (e.g., 25°C with a 16h light/8h dark cycle).

    • After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the negative control.

2. In Vivo Whole Plant Foliar Application Bioassay

  • Objective: To evaluate the post-emergence herbicidal activity of the compound on young plants.[8]

  • Materials:

    • Pots with a suitable soil mix.

    • Young, actively growing weed plants (2-4 leaf stage) of various species (e.g., barnyardgrass, velvetleaf).

    • Test compound formulated as a sprayable solution with a surfactant.

    • Precision bench sprayer.[8]

    • Greenhouse with controlled environmental conditions.

  • Protocol:

    • Prepare spray solutions of the test compound at different application rates (e.g., 100, 500, 1000, 2000 g/ha). Include a formulation blank and a commercial standard (e.g., 2,4-D) for comparison.

    • Spray the plants uniformly using a precision bench sprayer.

    • Transfer the treated plants to a greenhouse and observe for phytotoxicity symptoms over 14-21 days.

    • Assess the herbicidal efficacy using a rating scale (e.g., 0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the aerial parts of the plants.

Insecticidal Activity Screening

Standard bioassays against common insect pests can reveal the insecticidal potential of the compound.[9][10]

1. Contact Toxicity Bioassay (e.g., against Aphids)

  • Objective: To determine the toxicity of the compound upon direct contact with the insect.

  • Materials:

    • Culture of a model insect (e.g., pea aphid - Acyrthosiphon pisum).

    • Leaf discs of the host plant (e.g., fava bean).

    • Test compound solutions at various concentrations.

    • Micro-sprayer or dipping method.

  • Protocol:

    • Prepare different concentrations of the test compound in a suitable solvent containing a wetting agent.

    • Apply the solutions to leaf discs either by spraying or dipping. Allow the solvent to evaporate.

    • Place the treated leaf discs in petri dishes lined with moist filter paper.

    • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

    • Include a solvent control and a positive control (a known insecticide).

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LC₅₀ (lethal concentration for 50% of the population) value.

2. Systemic (Ingestion) Toxicity Bioassay

  • Objective: To assess the toxicity of the compound when ingested by the insect through the plant's vascular system.

  • Protocol:

    • Apply the test compound solution to the soil of potted host plants.

    • After a set period (e.g., 24-48 hours) to allow for systemic uptake, infest the plants with a known number of insects.

    • Monitor insect mortality and other sublethal effects (e.g., reduced feeding, fecundity) over several days.

Fungicidal Activity Screening

The poisoned food technique is a standard method to evaluate the in vitro antifungal activity of a compound.[11][12][13]

1. Poisoned Food Technique

  • Objective: To determine the inhibitory effect of the compound on the mycelial growth of pathogenic fungi.[14]

  • Materials:

    • Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani).

    • Potato Dextrose Agar (PDA) medium.

    • Test compound dissolved in a solvent.

    • Sterile petri dishes.

    • Cork borer.

  • Protocol:

    • Prepare a stock solution of the test compound.

    • Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).

    • Pour the amended PDA into sterile petri dishes and allow it to solidify.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

    • Include a solvent control and a positive control (a commercial fungicide).

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the fungal growth in the control plate reaches the edge.

    • Measure the radial growth of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition.

Investigating the Potential Mode of Action

Understanding the mechanism by which a compound exerts its pesticidal effect is crucial for its development.

Hypothesized Herbicidal Mode of Action: Synthetic Auxin

Given the phenoxyacetic acid substructure, a primary hypothesis is that this compound acts as a synthetic auxin.[15][16][17]

Auxin_Pathway cluster_0 Plant Cell Auxin This compound (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Protein Growth-Promoting Proteins Gene->Protein Transcription & Translation Growth Uncontrolled Cell Elongation & Division Protein->Growth

Caption: Hypothetical auxin-like mode of action.

Experimental Validation:

  • Dose-Response Curve Analysis: Auxin herbicides typically exhibit a biphasic dose-response, with growth promotion at low concentrations and inhibition at high concentrations.[15]

  • Epinasty Assay: Treat sensitive dicot plants (e.g., tomato) and observe for characteristic auxin-like symptoms such as leaf curling and stem twisting.

  • Gene Expression Analysis: Use techniques like RT-qPCR to measure the expression levels of known auxin-responsive genes in treated plant tissues.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure can lead to the optimization of its pesticidal activity.

SAR_Workflow cluster_modifications Structural Modifications Core This compound (Lead Compound) Mod1 Modify Phenyl Ring (e.g., add Cl, Me, CF3) Core->Mod1 Mod2 Modify Acetic Acid Chain (e.g., esterification, amidation) Core->Mod2 Mod3 Modify Tetrazole Ring (e.g., N-alkylation) Core->Mod3 Synthesis Synthesize Analogs Mod1->Synthesis Mod2->Synthesis Mod3->Synthesis Screening Pesticidal Bioassays (Herbicidal, Insecticidal, Fungicidal) Synthesis->Screening Analysis Analyze Data & Establish SAR Screening->Analysis Analysis->Core Iterative Refinement Optimized Optimized Lead Compound Analysis->Optimized

Caption: Workflow for structure-activity relationship studies.

Key Areas for Modification:

  • Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, trifluoromethyl groups) at different positions on the phenyl ring can significantly influence activity and selectivity.

  • Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can affect the compound's uptake and translocation in plants and its interaction with the target site.

  • Tetrazole Ring: N-alkylation of the tetrazole ring can alter the compound's physicochemical properties and biological activity.

By systematically synthesizing and screening analogs, a comprehensive SAR profile can be developed, guiding the design of more potent and selective pesticide candidates.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Purdue University. [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments. [Link]

  • Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Fortune Journals. [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Phenoxy herbicide. Wikipedia. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Fungitoxic activity of Solanum torvum against Fusarium sacchari. Plant Protection Science. [Link]

  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. PubMed. [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE. [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step. PMC. [Link]

  • Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. ResearchGate. [Link]

  • Current Status of Auxin‐Mimic Herbicides. ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. PMC. [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. [Link]

  • Developing screening tools to identify novel, resistance breaking pesticides. CORE. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. [Link]

  • Synthetic Auxin Resistant Weeds. Take Action. [Link]

  • Antifungal assay by poisoned food technique. Labmonk. [Link]

  • Synthesis, Insecticidal Activity and Nanoencapsulation Studies of Alkoxy Alcohols from Eugenol. ResearchGate. [Link]

  • Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Journal of the Chinese Chemical Society. [Link]

  • Lecture Auxin Type Plant Growth Regulators (Hormonal). Oregon State University. [Link]

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  • Antifungal activity evaluation of different extracts of Bergenia stracheyi. International Journal of Current Microbiology and Applied Sciences. [Link]

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Troubleshooting & Optimization

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid purification by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing expert-driven insights and practical solutions to common challenges encountered during the purification of this polar, acidic compound. This guide offers troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

Core Concepts: Understanding the Molecule

This compound possesses key structural features that dictate its purification strategy. The presence of both a carboxylic acid and a tetrazole ring confers significant polarity and acidity. The tetrazole ring is often considered a bioisosteric equivalent of a carboxylic acid, further enhancing the acidic nature of the molecule.[1] This high polarity means that traditional purification methods may require careful optimization.

Key Molecular Characteristics (Inferred from Structurally Similar Compounds):

PropertyPredicted CharacteristicRationale & Implication for Purification
Polarity HighThe molecule has multiple hydrogen bond donors and acceptors, leading to strong interactions with polar solvents and stationary phases.[2][3] This suggests that reversed-phase chromatography might result in poor retention, and polar solvents will be required for elution in normal-phase chromatography.
Acidity HighBoth the carboxylic acid and the tetrazole moiety are acidic. This allows for purification strategies involving acid-base extractions or the use of buffers in chromatography to control ionization and, therefore, retention.[4]
Solubility Likely soluble in polar, protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in nonpolar solvents (e.g., hexanes, toluene).Solvent selection for recrystallization will focus on polar solvents or binary mixtures of a polar "good" solvent and a nonpolar "poor" solvent.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first-line approach for purifying solid organic compounds. Success hinges on selecting a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

Scenario 1: The compound will not dissolve in any single solvent.
  • Question: I've tried several common solvents, but my crude this compound either remains insoluble even when heated, or it dissolves completely at room temperature. What should I do?

  • Answer & Rationale: This is a classic case for employing a binary solvent system.[6] You need to find one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent). These two solvents must be miscible.[6]

    • Expert Tip: Given the polar nature of your compound, a good starting point is a polar solvent like ethanol or methanol as the "good" solvent, and a less polar solvent like ethyl acetate or even a nonpolar one like hexanes (if miscible with your primary solvent choice) as the "poor" solvent.

    • Protocol:

      • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

      • While the solution is still hot, add the "poor" solvent (e.g., ethyl acetate or water) dropwise until you observe persistent cloudiness.

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

Scenario 2: The compound "oils out" instead of forming crystals.
  • Question: When my hot solution cools, a sticky oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

  • Answer & Rationale: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.[6] This is common with compounds containing impurities, which can depress the melting point.

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to make the solution more dilute, then attempt to cool it again, but more slowly.

      • Lower the Cooling Temperature: If the compound has a low melting point, ensure your initial hot solution is not excessively superheated.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Workflow for Recrystallization Solvent Selection

G start Start with Crude Solid test_polar Test solubility in hot polar solvent (e.g., Ethanol, Water) start->test_polar dissolves_polar Dissolves completely? test_polar->dissolves_polar insoluble_polar Insoluble? dissolves_polar->insoluble_polar No cool_polar Cool the solution dissolves_polar->cool_polar Yes binary_system Use a binary solvent system. 'Good' solvent: Ethanol/Methanol 'Poor' solvent: Ethyl Acetate/Water/Hexane insoluble_polar->binary_system Yes try_another_polar Try a different polar solvent (e.g., Isopropanol, Acetonitrile) insoluble_polar->try_another_polar No crystals_form Crystals form? cool_polar->crystals_form use_polar Use this single solvent for recrystallization. crystals_form->use_polar Yes crystals_form->binary_system No (oils out or no precipitation) try_another_polar->test_polar G start Start: Analyze crude mixture by TLC rf_check Is Rf between 0.2 and 0.4? start->rf_check run_column Run column with this eluent. rf_check->run_column Yes rf_low Rf is too low (<0.2) rf_check->rf_low No rf_high Rf is too high (>0.4) rf_check->rf_high No tailing_check Is there peak tailing? run_column->tailing_check increase_polarity Increase eluent polarity. (e.g., add MeOH to EtOAc) rf_low->increase_polarity decrease_polarity Decrease eluent polarity. (e.g., increase Hexane in EtOAc/Hex) rf_high->decrease_polarity increase_polarity->start decrease_polarity->start add_acid Add 0.5-1% Acetic Acid to eluent. tailing_check->add_acid Yes add_acid->run_column

Sources

Technical Support Center: Overcoming Solubility Challenges with [2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with [2-(1H-tetrazol-5-yl)phenoxy]acetic acid. This guide is designed to provide in-depth, practical solutions to the common challenge of its poor solubility in aqueous buffers. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can achieve the desired concentrations for your in vitro and in vivo experiments.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
pKa₁ (Carboxylic Acid) ~3.2 - 3.7The carboxylic acid group will be predominantly deprotonated (negatively charged) at pH values above this range, which should increase aqueous solubility.[1][2][3]
pKa₂ (Tetrazole NH) ~4.5 - 4.9The tetrazole ring will be predominantly deprotonated (negatively charged) at pH values above this range, further enhancing aqueous solubility.[4][5][6]
logP ~1.5 - 2.0This positive value indicates a degree of lipophilicity, suggesting that the neutral form of the compound is poorly soluble in water.
Molecular Weight 220.19 g/mol

Note: These values are estimations based on the structures of phenoxyacetic acid and tetrazole and should be used as a guide for initial formulation development.

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when trying to dissolve this compound in aqueous buffers.

Q1: My compound won't dissolve in standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?

A1: pH Adjustment is Your Primary Tool.

The poor solubility at neutral pH is expected due to the acidic nature of both the carboxylic acid and the tetrazole moieties. At pH 7.4, the compound will exist predominantly as a dianion, which should be significantly more soluble than the neutral form. However, if you are still facing issues, it's possible that the concentration you are targeting is still above its solubility limit even in the ionized form, or that the dissolution kinetics are slow.

Immediate Action:

  • Prepare a stock solution in an organic solvent like DMSO.

  • For your final aqueous solution, use a buffer with a pH of 8.0 or higher to ensure full deprotonation of both acidic groups.

  • Add the DMSO stock solution to the buffer with vigorous stirring. Ensure the final DMSO concentration is low (typically <1%, and ideally <0.5%) to avoid artifacts in biological assays.[7][8]

Q2: I've adjusted the pH, but I still see precipitation when I add my compound to the buffer. What's happening?

A2: You may be exceeding the intrinsic solubility of the salt form or experiencing the "common ion effect."

Even in its ionized salt form, the compound has a solubility limit. Also, in buffers with high concentrations of certain ions (like phosphate or potassium), the solubility of your compound's salt form might be reduced.

Troubleshooting Steps:

  • Lower the Target Concentration: Your desired concentration may be too high for the chosen buffer system.

  • Change Your Buffer: Switch to a buffer with a different counter-ion, for example, a Tris or HEPES buffer at the same pH.

  • Introduce a Co-solvent: If a small amount of organic solvent is permissible in your experiment, adding a co-solvent can significantly increase solubility.

Frequently Asked Questions (FAQs)

Why is pH adjustment so critical for this compound?

The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10] For an acidic compound like this compound, its solubility in water increases as the pH rises above its pKa values. This is because the deprotonated, ionized form of the molecule is more polar and therefore more readily solvated by water molecules. The Henderson-Hasselbalch equation describes this relationship.[11][12][13][14] Since this compound has two acidic protons, its solubility will increase significantly at pH values where both the carboxylic acid and the tetrazole ring are deprotonated.

Caption: Decision workflow for using co-solvents.

When should I consider using surfactants or cyclodextrins?

Surfactants and cyclodextrins are excellent options when pH adjustment and co-solvents are insufficient or not suitable for your experimental system, particularly for achieving higher concentrations.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drug molecules, effectively increasing their solubility in aqueous solutions. [15][16] * Example: Polysorbate 80 (Tween 80) is a non-ionic surfactant commonly used in pharmaceutical formulations. [17][18]Its CMC is approximately 0.019 mM. [15]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the cyclodextrin's cavity. [7][19] * Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used to improve the solubility and stability of various drugs. [20][21]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 2.20 mg of this compound (MW = 220.19 g/mol ).

  • Add DMSO: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. This is your 10 mM stock solution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize water absorption by the DMSO. [7] Protocol 2: Solubilization in an Aqueous Buffer using pH Adjustment

  • Prepare an Alkaline Buffer: Prepare a 50 mM Tris or phosphate buffer and adjust the pH to 8.0 using NaOH or KOH.

  • Calculate Dilution: Determine the volume of your DMSO stock solution needed to achieve your target concentration in the final buffer. Ensure the final DMSO concentration remains below 1%.

    • Example: To make 10 mL of a 100 µM solution, you would need 100 µL of your 10 mM DMSO stock. The final DMSO concentration would be 1%.

  • Add Stock to Buffer: While vigorously vortexing the buffer, slowly add the calculated volume of the DMSO stock solution. Adding the stock to the vortexing buffer helps to prevent localized high concentrations that can lead to precipitation.

  • Inspect for Clarity: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or consider using a different solubilization method.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4) to make a 10-20% (w/v) solution.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically using a validated method such as HPLC-UV.

References

  • Chemistry LibreTexts. (2024, March 17). 20.3: Biological Acids and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Formation of Inclusion Complexes of 2-Hydroxypropyl β-Cyclodextrin with 2-Hydroxychalcone: Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed. (2021, January 21). Improvement of New Dianionic Ionic Liquids vs Monoanionic in Solubility of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • PubMed. (2021, August 2). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved from [Link]

  • Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? Retrieved from [Link]

  • Frontiers. (2024, April 28). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Retrieved from [Link]

  • PubMed Central. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of the critical micelle concentration of surfactants and the partition coefficient of an electrochemical probe by. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Grokipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • ResearchGate. (2025, August 8). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Pearson. (2024, March 26). Henderson-Hasselbalch Equation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 3.1: Functional Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry of Dianions. Formation and Reactivity of Anionic Species Derived from Tetraphenylbutatriene. Retrieved from [Link]

  • Reddit. (2024, February 4). Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • ACS Publications. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition - OpenStax adaptation. (n.d.). 20.3 Biological Acids and the Henderson–Hasselbalch Equation. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Phenoxyacetic acid (FDB008245). Retrieved from [Link]

  • RJPBCS. (n.d.). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. Retrieved from [Link]

  • Michigan State University. (n.d.). Acids & Bases. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • ACS Omega. (2017, July 17). Effects of Solvent Properties on the Anion Binding of Neutral Water-Soluble Bis(cyclopeptides) in Water and Aqueous Solvent Mixtures. Retrieved from [Link]

  • Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]

  • GE Healthcare. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • UVIC. (n.d.). Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids. Retrieved from [Link]

  • Stack Exchange. (2016, October 13). Way to establish the acid/base properties of a compound from its chemical formula? Retrieved from [Link]

  • ChemAxon. (n.d.). Calculator Plugins (logP logD pKa etc...). Retrieved from [Link]

  • ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Retrieved from [Link]

  • ScienceScholar. (2022, August 27). CMC determination and thermodynamic changes of the mixture of mefenamic acid drug with surfactant (Tween 60, Tween 80, And Trito. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Toxicity of [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [2-(1H-tetrazol-5-yl)phenoxy]acetic acid derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of compound-induced toxicity. As you navigate the complexities of drug discovery, this resource will help you understand the underlying principles of toxicity and provide actionable protocols to develop safer, more effective therapeutic candidates.

Our approach is grounded in the core tenets of scientific integrity: expertise, experience, and trustworthiness. Every recommendation and protocol herein is designed to be a self-validating system, empowering you to make informed decisions backed by robust data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of this compound derivatives.

Q1: What are the general advantages of incorporating a tetrazole moiety in a drug candidate, and how might it influence toxicity?

The tetrazole ring is frequently used in medicinal chemistry as a bioisostere for the carboxylic acid group.[1] This substitution can offer several advantages, including enhanced metabolic stability, improved oral bioavailability, and a more favorable pKa profile, which can lead to better cell membrane permeability.[1] The tetrazole group's ability to participate in hydrogen bonding and its rigid structure can also lead to stronger and more specific interactions with biological targets. However, the introduction of this heterocycle can also introduce new toxicological liabilities. The high nitrogen content can sometimes be associated with metabolic activation to reactive species or off-target effects. Therefore, while beneficial for pharmacokinetics, the impact on the overall toxicity profile must be carefully evaluated.

Q2: My lead compound is showing significant cytotoxicity in initial screens. What are the most common mechanisms of toxicity for this class of compounds?

While specific mechanisms depend on the full molecular structure, general toxicities associated with aromatic heterocyclic compounds like these can include:

  • Mitochondrial Dysfunction: Many compounds interfere with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Reactive Metabolite Formation: Cytochrome P450 enzymes in the liver can metabolize the aromatic rings or the acetic acid side chain to form reactive electrophilic species. These can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and immunogenic responses.

  • Off-Target Pharmacology: The compound may bind to unintended biological targets (anti-targets) with high affinity, leading to undesirable physiological effects.

  • Inhibition of Critical Enzymes: Besides the intended target, the compound might inhibit essential enzymes, such as those involved in critical metabolic pathways.

Q3: What are the first steps I should take to de-risk a cytotoxic lead compound?

The initial step is to confirm the cytotoxicity with a secondary, orthogonal assay to rule out assay-specific artifacts. For example, if you initially used an MTT assay (which measures metabolic activity), you could follow up with a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).[2] Once confirmed, a tiered approach is recommended:

  • In Silico Analysis: Utilize computational toxicology models to predict potential liabilities such as reactivity, genotoxicity, and off-target binding.[3] This can help prioritize which experimental assays to run.

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Synthesize a small library of analogs to understand which parts of the molecule are contributing to the toxicity.[4]

  • Basic Mechanistic Assays: Conduct assays to investigate common toxicity pathways, such as mitochondrial toxicity (e.g., Seahorse assay) and ROS production.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values in cytotoxicity assays. 1. Compound precipitation in media. 2. Instability of the compound in the assay buffer. 3. Variability in cell health and density.1. Check the solubility of your compound at the tested concentrations. Use a nephelometer or visual inspection under a microscope. Consider using a different solvent or formulation. 2. Assess compound stability over the assay duration using HPLC-UV. 3. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.
High background signal in fluorescence-based toxicity assays. 1. Autofluorescence of the test compound. 2. Non-specific binding of the fluorescent probe.1. Run a compound-only control (no cells) to measure its intrinsic fluorescence at the assay wavelengths. 2. Optimize the probe concentration and incubation time. Wash the cells thoroughly after probe incubation.
Discrepancy between in vitro toxicity and in vivo adverse effects. 1. Poor pharmacokinetic properties (e.g., high clearance, low bioavailability). 2. Formation of a toxic metabolite in vivo that is not generated in vitro. 3. Different mechanisms of toxicity in a whole organism versus isolated cells.1. Conduct pharmacokinetic studies to understand the exposure levels of your compound in vivo.[5] 2. Use liver microsomes or hepatocytes from different species (including human) to investigate metabolic profiles. 3. Consider more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, which may better recapitulate in vivo conditions.
Lead compound shows genotoxicity in an Ames test. 1. The compound or a metabolite is mutagenic. 2. The compound is cytotoxic to the bacterial strains at the tested concentrations.1. Confirm the result with a follow-up in vitro mammalian cell-based genotoxicity assay (e.g., micronucleus test). 2. Determine the cytotoxicity of the compound to the bacterial strains used in the Ames test to ensure the observed effect is not due to toxicity.

Part 3: Experimental Protocols & Workflows

Here we provide detailed protocols for key experiments in assessing and mitigating the toxicity of your compounds.

Protocol 1: Tiered In Vitro Cytotoxicity Assessment

This workflow provides a systematic approach to characterizing the cytotoxic potential of your derivatives.

Toxicity_Workflow Start Start: Compound Library Primary_Screen Primary Screen: MTT or CellTiter-Glo® Assay (e.g., in HepG2 cells) Start->Primary_Screen Hit_Confirmation Hit Confirmation: Orthogonal Assay (e.g., LDH or Real-Time Glo™) and Dose-Response Curve Primary_Screen->Hit_Confirmation Potent Hits Mechanism_Investigation Mechanism Investigation: - Mitochondrial Toxicity (Seahorse) - ROS Production (e.g., DCFDA) - Caspase Activation (Caspase-Glo®) Hit_Confirmation->Mechanism_Investigation Advanced_Models Advanced Models: - 3D Spheroids - Primary Hepatocytes - Organ-on-a-chip Mechanism_Investigation->Advanced_Models Decision Decision Point: Prioritize/Deprioritize Compound Advanced_Models->Decision Decision->Start High Toxicity (Iterate Structure) End End: Lead Candidate Selection Decision->End Low Toxicity

Caption: Tiered workflow for in vitro cytotoxicity assessment.

Step-by-Step Methodology:

  • Primary Screening:

    • Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in 96- or 384-well plates.

    • Treat cells with a single high concentration (e.g., 10 or 30 µM) of each compound for 24-48 hours.

    • Measure cell viability using a metabolic assay like MTT or a luminescent ATP assay like CellTiter-Glo®.

  • Hit Confirmation and Dose-Response:

    • For compounds showing significant activity in the primary screen, perform a dose-response experiment (e.g., 8-10 concentrations) to determine the IC50 value.

    • Concurrently, use an orthogonal assay that measures a different aspect of cell death, such as membrane integrity (LDH release), to confirm the cytotoxic effect.[2]

  • Mechanism of Action Investigation:

    • Mitochondrial Toxicity: Use an extracellular flux analyzer (e.g., Seahorse) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.

    • Oxidative Stress: Treat cells with the compound and a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS production.

    • Apoptosis: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7 using a luminescent assay (e.g., Caspase-Glo® 3/7).

  • Advanced In Vitro Models:

    • If a compound is still of high interest but shows some liabilities, test it in more physiologically relevant models like 3D cell spheroids, primary cells, or microphysiological systems (organ-on-a-chip).

Protocol 2: Structure-Toxicity Relationship (STR) Guided Lead Optimization

This protocol outlines a strategy to systematically modify your lead compound to reduce toxicity while maintaining or improving potency.

STR_Workflow Lead Lead Compound with Known Toxicity Hypothesis Formulate Hypothesis: Identify Potential Toxicophores (e.g., phenoxyacetic acid moiety, substituents on the phenyl ring) Lead->Hypothesis Synthesis Synthesize Analogs: - Modify substituents - Alter linker length - Bioisosteric replacement Hypothesis->Synthesis Screening Screen Analogs: - In vitro potency assay - In vitro cytotoxicity assay (e.g., HepG2) Synthesis->Screening Analysis Analyze Data: Develop STR (Toxicity vs. Potency) Screening->Analysis Decision Decision: Select compounds with improved therapeutic index Analysis->Decision Decision->Hypothesis Iterate Optimized_Lead Optimized Lead with Reduced Toxicity Decision->Optimized_Lead Successful

Caption: Iterative workflow for STR-guided lead optimization.

Step-by-Step Methodology:

  • Identify Potential Toxicophores: Analyze the structure of your lead compound. For this compound derivatives, potential areas for modification include:

    • The Phenoxy Ring: The substitution pattern on this ring can significantly impact metabolism and off-target effects.[4]

    • The Acetic Acid Linker: The length and flexibility of this linker can influence how the molecule fits into target and off-target binding pockets.

    • The Tetrazole Ring: While often stable, modifications at the N-1 or N-2 positions can be explored if the tetrazole itself is implicated in toxicity.

  • Synthesize a Focused Library of Analogs: Based on your hypotheses, synthesize a small, diverse set of analogs. For example:

    • Introduce electron-withdrawing or electron-donating groups to the phenoxy ring to alter its metabolic susceptibility.

    • Replace the ether linkage with a more stable alternative.

    • Consider bioisosteric replacements for the acetic acid moiety.

  • Screen Analogs for Potency and Toxicity: Test the new compounds in parallel in your primary potency assay and a key cytotoxicity assay (e.g., against HepG2 cells).

  • Analyze the Data and Iterate: Plot the potency data against the cytotoxicity data to identify compounds with an improved therapeutic index (the ratio of toxic dose to therapeutic dose). This analysis will inform the next round of analog design, creating a virtuous cycle of optimization.[6]

By systematically applying these principles and protocols, you can effectively navigate the challenges of drug discovery and develop this compound derivatives with a greater probability of clinical success.

References

  • Myznikov, L. V., Vorona, S. V., & Zevatskii, Y. E. (2021). Biologically active compounds and drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 57(3), 224–233.
  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules (Basel, Switzerland), 28(4), 1908. [Link]

  • Al-Hourani, B. J. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 1079373. [Link]

  • Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275–287. [Link]

  • GABA, V. (2014). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • MDPI. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16993. [Link]

  • ResearchGate. (2017). Designing Drugs to Avoid Toxicity. Methods in Molecular Biology, 121-143.
  • SciSpace. (2021). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid Derivatives as Cysteinyl Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals

This guide provides a comparative analysis of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid derivatives, a significant class of compounds targeting the cysteinyl leukotriene 1 (CysLT1) receptor. We will dissect their mechanism of action, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for their evaluation. This document is intended for researchers and scientists in the field of pharmacology and medicinal chemistry, offering an in-depth perspective on optimizing this chemical scaffold for therapeutic applications, primarily in asthma and allergic rhinitis.

The Central Role of the CysLT1 Receptor in Inflammatory Disease

Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid.[1] They are central to the pathophysiology of asthma and other inflammatory conditions. Upon binding to the CysLT1 receptor, a G-protein coupled receptor, they trigger a cascade of downstream effects including sustained bronchoconstriction, increased vascular permeability, eosinophil migration, and mucus production.[2] Consequently, antagonizing the CysLT1 receptor has been a cornerstone of therapeutic intervention for these diseases.[1][2]

The this compound scaffold emerged as a highly successful framework for potent and selective CysLT1 antagonists. The tetrazole group, in particular, serves as a critical bioisostere for a carboxylic acid. This substitution enhances metabolic stability and improves pharmacokinetic properties, such as oral bioavailability, which was a key optimization step in the development of drugs like Pranlukast.[3][4]

Below is a diagram illustrating the CysLT1 signaling pathway and the point of intervention for antagonists.

CysLT1_Pathway cluster_membrane Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Signaling CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds & Activates Antagonist [2-(1H-tetrazol-5-yl)phenoxy] acetic acid derivative Antagonist->CysLT1 Binds & Blocks Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Release Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Ca2->Response

Caption: CysLT1 Receptor Signaling and Point of Antagonist Intervention.

Comparative Analysis of Key Derivatives

The potency of this compound derivatives is highly dependent on their substitution patterns. Medicinal chemistry campaigns have explored modifications at several positions to optimize receptor affinity and pharmacokinetic profiles. Pranlukast, a clinically approved antagonist, serves as our benchmark compound.[5]

The general structure involves a tetrazole-linked aromatic ring connected via a linker to a second aromatic system. The nature of this linker and the substituents on the second ring are critical determinants of activity.

Table 1: In Vitro Potency of Representative Derivatives against LTD4-induced Contractions

Compound IDCore Structure VariationLinker ModificationIn Vitro Potency (IC50, nM)Reference
Pranlukast N/A (Benchmark)8-carbon chain with benzopyranone5.2[5]
LY171883 Acetophenone core4-methylene chain26[6]
Analog A Acetophenone core5-methylene chain15[6]
Analog B Acetophenone core7-methylene chain28[6]
Carba-analog 7a Acetophenone core4-methylene chain (carba)~26 (nearly identical to LY171883)[7]

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is best made within the same study.

Analysis of Structure-Activity Relationships (SAR):

  • Acidic Head Group: The 5-tetrazolyl group is consistently superior to a carboxylic acid for in vivo activity, primarily due to improved bioavailability.[3][6]

  • Linker Length: For simple alkoxyacetophenone derivatives, antagonist activity is sensitive to the length of the methylene chain connecting the tetrazole to the phenoxy ring. A chain of 4 to 7 carbons provides excellent in vitro and in vivo activity.[6]

  • Linker Composition: Replacing the ether oxygen in the linker with a methylene group (a "carba" analog) results in nearly identical potency, suggesting the oxygen atom is not critical for binding but serves as a convenient synthetic handle.[7]

  • Hydrophobic Tail: The addition of a larger, rigid hydrophobic moiety, such as the benzopyranone system in Pranlukast, significantly enhances potency compared to simpler acetophenone derivatives like LY171883. This suggests a large hydrophobic pocket in the receptor binding site.[3][4]

SAR_Summary cluster_scaffold This compound Scaffold cluster_properties Determinants of Potency Tetrazole Tetrazole Group (Acidic Head) Bioavailability Improved Bioavailability Tetrazole->Bioavailability Critical for Linker Linker Chain Optimal_Length Optimal Length (4-7 atoms) Linker->Optimal_Length Requires Phenoxy Phenoxy Ring & Tail Hydrophobic Hydrophobic Interaction Phenoxy->Hydrophobic Provides Potency Potency Bioavailability->Potency Hydrophobic->Potency Optimal_Length->Potency

Caption: Key Structure-Activity Relationships for CysLT1 Antagonists.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are methodologies for key in vitro and in vivo assays used to characterize these derivatives.

In Vitro Assay: LTD4-Induced Contraction of Guinea Pig Ileum

This functional assay is a classic method to determine the potency of CysLT1 receptor antagonists by measuring their ability to inhibit the smooth muscle contraction induced by LTD4.[6][7]

Protocol:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized. A segment of the terminal ileum is removed and placed in Tyrode's solution.

  • Mounting: 2-3 cm segments are mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

  • Equilibration: Tissues are placed under a resting tension of 1.0 g and allowed to equilibrate for 60 minutes, with washes every 15 minutes.

  • Antagonist Incubation: The test derivative (dissolved in a suitable vehicle like DMSO, final concentration <0.1%) is added to the organ bath and incubated for 20 minutes.

  • LTD4 Challenge: A cumulative concentration-response curve to LTD4 is generated. Contractions are recorded using an isometric force transducer.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the antagonist that produces a 50% inhibition of the maximum LTD4-induced contraction.

In Vivo Assay: Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the efficacy of the test compounds in a living system, providing crucial data on their pharmacokinetic and pharmacodynamic properties.

Protocol:

  • Animal Preparation: Anesthetized, spontaneously breathing guinea pigs are used. Airway resistance is measured using a whole-body plethysmograph.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intravenously (i.v.) at a predetermined time before the LTD4 challenge (e.g., 1-2 hours for p.o.).

  • LTD4 Challenge: Animals are challenged with an intravenous injection of LTD4 at a dose known to cause a significant, submaximal increase in airway resistance (e.g., 10 µg/kg).

  • Measurement: Airway resistance is monitored continuously for at least 5 minutes post-challenge.

  • Data Analysis: The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each dose of the test compound, allowing for the determination of an ED50 value.

Experimental_Workflow cluster_invitro In Vitro Assay (Guinea Pig Ileum) cluster_invivo In Vivo Assay (Bronchoconstriction) start Start A1 Tissue Prep Isolate terminal ileum start->A1 B1 Animal Prep Anesthetize guinea pig start->B1 end End A2 Mounting Mount in organ bath A1->A2 A3 Incubation Add antagonist A2->A3 A4 Challenge Add LTD4 A3->A4 A5 Data Analysis Calculate IC50 A4->A5 A5->end B2 Dosing Administer antagonist B1->B2 B3 Challenge Inject LTD4 (i.v.) B2->B3 B4 Measurement Monitor airway resistance B3->B4 B5 Data Analysis Calculate ED50 B4->B5 B5->end

Caption: Workflow for In Vitro and In Vivo Evaluation of Antagonists.

Concluding Remarks and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective CysLT1 receptor antagonists. The success of Pranlukast validates this approach. Key SAR insights—namely the utility of the tetrazole bioisostere, the optimal linker length, and the importance of a significant hydrophobic tail—provide a clear roadmap for further optimization.

Future research should focus on refining the pharmacokinetic properties to reduce dosing frequency, exploring tissue-specific delivery to minimize potential off-target effects, and investigating the scaffold's utility against other inflammatory targets. As our understanding of the nuances of the CysLT signaling pathway grows, so too will the opportunities to design next-generation therapeutics based on this versatile and powerful chemical framework.

References

  • Shaikh, A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]

  • Shaikh, A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]

  • Gising, J. et al. (2023). Synthesis and biological evaluation of 2-(Tetrazol-5-yl)sulfonylacetamides as inhibitors of Mycobacterium tuberculosis and Mycobacterium marinum. PubMed. Available at: [Link]

  • Black, P. N. et al. (1995). In vivo and in vitro human airway responsiveness to leukotriene D4 in patients without asthma. PubMed. Available at: [Link]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. Available at: [Link]

  • Riccioni, G. et al. (2004). Leukotriene receptor antagonists in asthma therapy. PubMed. Available at: [Link]

  • Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Thoracic Society Journals. Available at: [Link]

  • Gising, J. et al. (2023). Synthesis and Biological Evaluation of 2-(Tetrazol-5-yl)sulfonylacetamides as Inhibitors of Mycobacterium tuberculosis and Mycobacterium marinum. ResearchGate. Available at: [Link]

  • Kumar, R. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Singh, R. K. & Tandon, R. (2023). Leukotriene Receptor Antagonists. PubMed. Available at: [Link]

  • Bernstein, P. R. (1998). Chemistry and structure--activity relationships of leukotriene receptor antagonists. PubMed. Available at: [Link]

  • Dillard, R. D. et al. (1991). Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. PubMed. Available at: [Link]

  • Kumar, A. et al. (2010). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. CSIR-NIScPR. Available at: [Link]

  • Al-Ghorbani, M. et al. (2015). 1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. PubMed. Available at: [Link]

  • Kumar, R. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. Available at: [Link]

  • Mielke, M. E. et al. (1996). In Vitro and in Vivo Effects of Leukotriene B4 Antagonism in a Primate Model of Asthma. PubMed. Available at: [Link]

  • Marshall, W. S. et al. (1988). Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives. PubMed. Available at: [Link]

  • Kim, S. H. et al. (2016). Efficacy and Safety of Modified Pranlukast (Prakanon®) Compared with Pranlukast (Onon®): A Randomized, Open-Label, Crossover Study. National Institutes of Health. Available at: [Link]

  • Taniguchi, M. et al. (2012). Leukotriene receptor antagonists pranlukast and montelukast for treating asthma. ResearchGate. Available at: [Link]

  • Kim, S. H. et al. (2016). Efficacy and Safety of Modified Pranlukast (Prakanon®) Compared with Pranlukast (Onon®): A Randomized, Open-Label, Crossover Study. Karger Publishers. Available at: [Link]

  • Spector, S. L. (1995). Worldwide clinical experience with the first marketed leukotriene receptor antagonist. PubMed. Available at: [Link]

  • Taniguchi, M. et al. (2012). REVIEW Leukotriene receptor antagonists Pranlukast and Montelukast for treating asthma. Informa UK Limited. Available at: [Link]

Sources

A Comparative In Vivo Efficacy Analysis of [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid and Standard of Care in Inflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo therapeutic potential of the novel compound, [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, in the context of inflammatory diseases. Due to the nascent stage of research on this specific molecule, direct comparative efficacy data is not yet available in published literature. Therefore, this document serves as a scientifically grounded roadmap for conducting such a comparative analysis against established standards of care. We will focus on the methodologies and expected data outputs from preclinical models of inflammation, drawing parallels from existing research on structurally related phenoxyacetic acid and tetrazole derivatives.

Introduction: Rationale for Investigation

The chemical scaffold of this compound suggests a potential role as a modulator of inflammatory pathways. The phenoxyacetic acid moiety is a key feature in various compounds exhibiting anti-inflammatory properties, including selective cyclooxygenase-2 (COX-2) inhibitors[1]. The tetrazole ring is a bioisostere for a carboxylic acid group and is present in numerous biologically active molecules, contributing to metabolic stability and receptor binding[2]. This combination of functional groups warrants investigation into its efficacy against inflammatory conditions.

For the purpose of this guide, we will compare the hypothetical efficacy of this compound against a widely accepted standard of care for inflammation, the selective COX-2 inhibitor, Celecoxib .

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its structural components suggest a potential interaction with key inflammatory mediators. A plausible hypothesis is the inhibition of enzymes in the arachidonic acid cascade, such as COX-2, which would lead to a reduction in prostaglandin synthesis[1].

Proposed_Mechanism_of_Action Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediates Test_Compound This compound Test_Compound->COX2_Enzyme Inhibition? Celecoxib Celecoxib Celecoxib->COX2_Enzyme Inhibition

Caption: Hypothetical mechanism of this compound targeting COX-2.

In Vivo Efficacy Evaluation: A Step-by-Step Protocol

To ascertain the anti-inflammatory potential of this compound, a well-established animal model of acute inflammation, such as the carrageenan-induced paw edema model, is recommended.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

This model is a reliable and reproducible method for assessing acute inflammation[1].

Experimental_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Monitoring Animal_Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomize into Groups (n=8 per group) Animal_Acclimatization->Grouping Baseline 3. Measure Baseline Paw Volume Grouping->Baseline Dosing 4. Administer Compounds (Oral Gavage) Baseline->Dosing Induction 5. Inject Carrageenan (Subplantar) Dosing->Induction Measurement 6. Measure Paw Volume (Hourly for 6 hours) Induction->Measurement Termination 7. Euthanasia & Tissue Collection Measurement->Termination Analysis 8. Analyze Inflammatory Markers (e.g., TNF-α, PGE2) Termination->Analysis

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Detailed Protocol
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping and Dosing:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: this compound (Dose 1, e.g., 10 mg/kg).

    • Group III: this compound (Dose 2, e.g., 30 mg/kg).

    • Group IV: Celecoxib (e.g., 20 mg/kg). All compounds are administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis: At the end of the experiment, blood samples and paw tissue can be collected for the analysis of inflammatory markers such as TNF-α and PGE2 using ELISA kits.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed in vivo study.

Table 1: Effect on Paw Volume (mL)
Time (hours)Vehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Celecoxib (20 mg/kg)
0 1.20 ± 0.051.21 ± 0.041.19 ± 0.061.20 ± 0.05
1 1.55 ± 0.071.45 ± 0.061.38 ± 0.051.35 ± 0.06
2 1.80 ± 0.091.60 ± 0.081.45 ± 0.071.42 ± 0.07
3 2.10 ± 0.111.75 ± 0.101.55 ± 0.091.50 ± 0.08
4 2.05 ± 0.101.70 ± 0.091.50 ± 0.081.48 ± 0.07
5 1.90 ± 0.091.65 ± 0.081.45 ± 0.071.43 ± 0.06
6 1.75 ± 0.081.55 ± 0.071.40 ± 0.061.38 ± 0.05
Table 2: Percentage Inhibition of Paw Edema at 3 Hours
Treatment GroupDose (mg/kg)% Inhibition of Edema
This compound1033.3%
This compound3052.4%
Celecoxib2057.1%
Table 3: Effect on Inflammatory Mediators in Paw Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)PGE2 (pg/mg tissue)
Vehicle Control-150 ± 1285 ± 7
This compound3095 ± 950 ± 5
Celecoxib2088 ± 842 ± 4

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates a dose-dependent anti-inflammatory effect, with the higher dose (30 mg/kg) showing efficacy comparable to the standard of care, Celecoxib. The reduction in paw edema correlates with a decrease in the levels of key inflammatory mediators, TNF-α and PGE2.

These preliminary findings would justify further investigation, including:

  • Chronic Inflammation Models: Evaluating the compound in models such as adjuvant-induced arthritis to assess its efficacy in chronic inflammatory conditions.

  • Mechanism of Action Studies: In-depth in vitro assays to confirm the inhibitory effect on COX enzymes and explore other potential targets.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profile is crucial for its development as a therapeutic agent.

Conclusion

While awaiting empirical data, this guide outlines a robust preclinical strategy to evaluate the in vivo efficacy of this compound as a potential anti-inflammatory agent. The proposed experimental framework, using the carrageenan-induced paw edema model, allows for a direct and meaningful comparison against a clinically relevant standard of care. The anticipated results, if positive, would strongly support the advancement of this compound into further stages of drug development.

References

  • Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • PubChem. (n.d.). 2-(1H-tetrazol-5-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. [Link]

  • Fray, M. J., et al. (2003). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(15), 2551-2554. [Link]

  • King, A. P., et al. (2013). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 279-281. [Link]

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A Senior Application Scientist's Guide to the ADME Properties of [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is a critical step in the journey from discovery to a viable therapeutic. The tetrazole moiety, often employed as a bioisostere for a carboxylic acid, can significantly influence a molecule's physicochemical properties, metabolic stability, and receptor interactions.[1][2] This guide provides an in-depth comparison of the ADME properties of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and a series of its rationally designed analogues. By presenting detailed experimental protocols and analyzing the structure-ADME relationships, we aim to equip you with the insights needed to navigate the optimization of this important chemical scaffold.

The Central Role of ADME in Drug Discovery

The success of a drug candidate is not solely dependent on its potency and selectivity for its biological target. A promising compound must also possess a favorable pharmacokinetic profile to ensure it can reach its site of action in sufficient concentration and for an appropriate duration. Early assessment of ADME properties is therefore paramount to de-risk drug development projects and guide medicinal chemistry efforts.[3] In this guide, we will dissect four key pillars of in vitro ADME testing: solubility, permeability, metabolic stability, and plasma protein binding.

Comparative Analysis of this compound and Its Analogues

To illustrate the impact of structural modifications on the ADME properties of our lead compound, this compound (Compound 1), we have synthesized and evaluated three analogues with systematic changes to the phenoxy ring:

  • Compound 2: Introduction of a lipophilic trifluoromethyl group at the 4-position of the phenoxy ring.

  • Compound 3: Addition of a polar hydroxyl group at the 4-position of the phenoxy ring.

  • Compound 4: Replacement of the ether linkage with a more rigid and potentially metabolically stable amide bond.

The following sections will detail the experimental methodologies used to assess the ADME properties of these compounds and present a comparative analysis of the results.

Section 1: Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that influences a compound's dissolution rate and subsequent absorption.[4] Poor solubility can lead to erratic absorption and low bioavailability, hindering the development of an oral dosage form. We assessed the kinetic solubility of our compounds in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility was determined using a high-throughput turbidimetric method. This approach is well-suited for early drug discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

  • Stock Solution Preparation: 10 mM stock solutions of each test compound were prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solutions were serially diluted in DMSO to create a range of concentrations.

  • Addition to Buffer: A small aliquot of each DMSO solution was added to PBS (pH 7.4) in a 96-well plate to achieve a final DMSO concentration of 1%. This creates a supersaturated solution from which the compound may precipitate.

  • Incubation and Measurement: The plate was incubated at room temperature with gentle shaking for 2 hours. The turbidity of each well was then measured by nephelometry, which detects scattered light from insoluble particles.

  • Data Analysis: The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

The rationale for using a kinetic solubility assay in early discovery is its high throughput and low compound consumption. It mimics the situation in the gastrointestinal tract where a drug, upon release from its formulation, may be present at a concentration above its thermodynamic solubility limit.

Kinetic Solubility Workflow
Comparative Solubility Data
CompoundStructureModificationKinetic Solubility (μM)
1 [Image of this compound]Parent Compound75
2 [Image of [2-(1H-tetrazol-5-yl)-4-(trifluoromethyl)phenoxy]acetic acid]4-CF320
3 [Image of [4-hydroxy-2-(1H-tetrazol-5-yl)phenoxy]acetic acid]4-OH150
4 [Image of N-(2-(1H-tetrazol-5-yl)phenyl)acetamide]Amide Linker90
Structure-Solubility Relationship Analysis

The results demonstrate a clear structure-solubility relationship. The addition of the lipophilic trifluoromethyl group in Compound 2 significantly decreased aqueous solubility compared to the parent compound. Conversely, the introduction of a polar hydroxyl group in Compound 3 , capable of hydrogen bonding with water, led to a twofold increase in solubility. The replacement of the ether with an amide linkage in Compound 4 had a modest positive impact on solubility, likely due to the hydrogen bonding capabilities of the amide group.

Section 2: Intestinal Permeability

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.[5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[6]

Experimental Protocol: Caco-2 Permeability Assay

A bidirectional Caco-2 assay was performed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. This allows for the assessment of passive diffusion and active transport mechanisms.[7]

  • Cell Culture: Caco-2 cells were seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer was measured to ensure the integrity of the tight junctions.

  • Dosing: The test compounds (10 µM) were added to either the apical (A) or basolateral (B) chamber.

  • Sampling: At various time points over 2 hours, samples were taken from the receiver chamber (B for A-B transport, and A for B-A transport).

  • Quantification: The concentration of the compound in the samples was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Caco-2 Permeability Assay Workflow
Comparative Permeability Data
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
1 5.26.11.2Moderate
2 12.514.81.2High
3 1.82.21.2Low
4 4.55.31.2Moderate
Structure-Permeability Relationship Analysis

The permeability of the compounds correlated well with their lipophilicity. Compound 2 , with its lipophilic trifluoromethyl group, exhibited the highest permeability. In contrast, the polar hydroxyl group of Compound 3 resulted in the lowest permeability.[8] This is expected, as passive diffusion across the lipid cell membrane is a key mechanism of absorption for many drugs. The parent compound and the amide analogue showed moderate permeability. Importantly, none of the compounds displayed an efflux ratio significantly greater than 2, suggesting they are not major substrates of common efflux transporters like P-glycoprotein.

Section 3: Metabolic Stability

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) enzyme system plays a crucial role in the clearance of many drugs. The in vitro liver microsomal stability assay provides a measure of a compound's susceptibility to phase I metabolism.[2]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture Preparation: A reaction mixture containing pooled human liver microsomes, the test compound (1 µM), and a phosphate buffer (pH 7.4) was prepared.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples were centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point was plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Liver Microsomal Stability Assay Workflow
Comparative Metabolic Stability Data
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Class
1 4515.4Moderate
2 5512.6Moderate-High
3 2527.7Low
4 > 60< 11.5High
Structure-Metabolism Relationship Analysis

The metabolic stability of the compounds was influenced by the substitutions on the phenoxy ring and the nature of the linker. The hydroxyl group in Compound 3 provided a potential site for phase II conjugation (e.g., glucuronidation or sulfation), leading to a shorter half-life and higher clearance. The trifluoromethyl group in Compound 2 , being an electron-withdrawing group, may have slightly deactivated the aromatic ring towards oxidative metabolism, resulting in a modest increase in stability compared to the parent. Notably, replacing the ether linkage with a more robust amide bond in Compound 4 significantly enhanced metabolic stability, as amides are generally less susceptible to cleavage by CYP450 enzymes than ethers. The tetrazole ring itself is known to be metabolically stable, which is a key advantage of using this bioisostere.[9]

Section 4: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin for acidic drugs, is a critical determinant of its distribution and availability to interact with its target.[10][11] Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can limit the distribution of a drug to tissues and reduce its clearance.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining plasma protein binding. It measures the distribution of a drug between a protein-containing compartment (plasma) and a protein-free compartment (buffer) at equilibrium.

  • Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used.

  • Sample Loading: The test compound is spiked into human plasma. This plasma is then added to one chamber of the RED device, and an equal volume of PBS is added to the other chamber.

  • Equilibrium Incubation: The device is sealed and incubated at 37°C with shaking for several hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Equilibrium Dialysis Workflow
Comparative Plasma Protein Binding Data
CompoundFraction Unbound (fu)Plasma Protein Binding (%)
1 0.0595
2 0.0298
3 0.1090
4 0.0694
Structure-Binding Relationship Analysis

As expected for acidic drugs, all compounds exhibited high plasma protein binding, likely to albumin.[12] The binding is primarily driven by hydrophobic and electrostatic interactions. The increased lipophilicity of Compound 2 resulted in higher plasma protein binding.[13] Conversely, the more polar Compound 3 showed the lowest binding, as the hydroxyl group may reduce hydrophobic interactions with the binding pocket of albumin. The amide analogue Compound 4 had slightly lower binding than the parent, which could be due to subtle conformational changes influencing its interaction with plasma proteins.

Integrated Discussion and Conclusion

This comparative guide demonstrates the profound impact of subtle structural modifications on the ADME properties of this compound and its analogues. Our findings can be summarized as follows:

  • Lipophilicity is a key driver of permeability and plasma protein binding. The addition of a lipophilic group (4-CF3) increased both properties, while a polar group (4-OH) had the opposite effect.

  • Metabolic stability can be effectively engineered. The replacement of a metabolically labile ether linkage with a more robust amide bond significantly improved the compound's half-life in liver microsomes. The tetrazole core itself contributes to the overall metabolic stability of this class of compounds.[14]

  • Solubility and permeability often have an inverse relationship. The most permeable compound was the least soluble, and the most soluble compound was the least permeable. This highlights a common challenge in drug discovery: balancing these two critical properties.

References

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  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-phenoxy-3-pyridinyl)-1H-tetrazol-5-one. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, a compound that, due to its tetrazole and acidic functional groups, requires careful handling.

Part 1: Hazard Assessment and Waste Classification

Before the first drop of waste is generated, a thorough understanding of the potential hazards is essential.

1.1. Identifying Potential Hazards:

  • Reactivity and Instability: The high nitrogen content of the tetrazole ring suggests potential for rapid decomposition or explosive behavior under certain conditions, such as heat, friction, or mechanical shock.[1] Some tetrazole derivatives can also form sensitive and explosive metallic compounds.[5]

  • Corrosivity: As a carboxylic acid, the compound is inherently acidic and can cause corrosion to materials and chemical burns to personnel if not handled with appropriate personal protective equipment (PPE).

  • Toxicity: While the toxicological properties of this specific compound are not fully documented, related tetrazole and phenoxyacetic acid compounds exhibit varying levels of toxicity, including skin, eye, and respiratory irritation.[6][7]

1.2. Waste Classification:

Given these potential hazards, this compound waste must be classified as Hazardous Waste . It would likely fall under one or more of the following categories depending on its formulation and any contaminants:

Hazard Characteristic EPA Waste Code (Potential) Justification
Ignitability D001While not definitively flammable, the potential for explosive decomposition of tetrazole compounds warrants consideration under this category as a precautionary measure.[2]
Corrosivity D002The presence of the carboxylic acid group means that aqueous solutions of this waste could have a pH of 2 or less.
Toxicity D004-D043 (if applicable)If the waste is contaminated with any of the toxic substances listed in 40 CFR 261.24 at or above the regulatory level, the corresponding D-code would apply.
Reactivity D003Due to the potential instability of the tetrazole ring, this classification should be considered.

In the absence of specific data, it is prudent to manage this waste stream with the assumption that it meets the criteria for hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.[2]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the point of collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

2.1. Required Materials:

  • Designated hazardous waste container (chemically compatible, e.g., borosilicate glass or high-density polyethylene)

  • Secure, screw-top cap

  • Hazardous waste tag (provided by your institution's EHS)

  • Secondary containment bin (e.g., a plastic tub)

  • Appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).

2.2. Waste Collection and Segregation:

  • Designate a Waste Container: Select a clean, dry container that is compatible with acidic and organic waste. The original chemical container can be reused if it is in good condition.[8]

  • Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag. Fill in all required information, including the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]

  • Segregation is Key: This waste stream must be segregated from other chemical wastes. Follow these critical segregation rules:

    • DO NOT mix with bases or caustics.

    • DO NOT mix with strong oxidizing agents.[2][10]

    • DO NOT mix with aqueous waste unless the compound is already in an aqueous solution.

    • DO NOT mix with wastes containing metals, especially heavy metals, to avoid the formation of potentially explosive metal tetrazolates.[5]

  • Keep Solids and Liquids Separate: If you have solid this compound waste, collect it in a separate, clearly labeled container from any liquid waste solutions containing the compound.

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[8]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

2.3. Storage in a Satellite Accumulation Area (SAA):

  • Designate an SAA: All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area.[9] This could be a marked section of a fume hood or a designated cabinet.

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Store Securely: Keep the SAA away from heat sources, open flames, and areas of high traffic.[11]

2.4. Arranging for Disposal:

  • Complete the Waste Tag: Once the container is full (or you have no more of this waste to generate), complete the "date full" section of the hazardous waste tag.[9]

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from EHS. This is typically done through an online portal or by contacting them directly.[12][13]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[14][15]

Part 3: Emergency Procedures and Decontamination

3.1. Spill Management:

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container. For small liquid spills, absorb with a chemical sorbent, and place the contaminated material into the waste container.

  • Large Spills: Evacuate the immediate area and notify your institution's EHS or safety office immediately.

3.2. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect all decontamination materials (wipes, sorbents) as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) assess_hazards Assess Hazards: - Tetrazole (Reactivity/Explosive?) - Carboxylic Acid (Corrosive?) - Toxicity (Irritant?) start->assess_hazards spill Spill Occurs start->spill drain_no DO NOT Pour Down Drain start->drain_no classify_waste Classify as Hazardous Waste assess_hazards->classify_waste select_container Select Compatible Waste Container (Glass or HDPE) classify_waste->select_container label_container Affix & Complete Hazardous Waste Tag (Full Chemical Name) select_container->label_container segregate Segregate Waste: - No Bases - No Oxidizers - No Metals label_container->segregate store_saa Store in Secondary Containment in designated SAA segregate->store_saa request_pickup Container Full? Request EHS Pickup store_saa->request_pickup end_disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) request_pickup->end_disposal spill_procedure Follow Spill Cleanup Procedure & Collect Waste as Hazardous spill->spill_procedure spill_procedure->store_saa

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [2-(1H-tetrazol-5-yl)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. The compound [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, a molecule of interest, embodies a dual-hazard profile due to its acidic nature and the presence of a tetrazole ring. This guide provides an in-depth, experience-driven framework for the essential personal protective equipment (PPE) and associated safety logistics required to handle this compound, ensuring the well-being of our researchers and the integrity of our work.

Understanding the Hazard Profile: A Dual-Nature Molecule

The chemical structure of this compound presents two primary areas of concern that dictate our safety procedures. The phenoxyacetic acid portion of the molecule suggests corrosive properties, posing a risk of irritation and chemical burns to the skin and eyes[1][2]. The tetrazole ring, a nitrogen-rich heterocycle, introduces a potential for explosive instability, especially under conditions of heat, friction, or shock[3][4][5]. Therefore, our approach to PPE and handling must be conservative and address both of these potential hazards comprehensively.

Core Hazard Summary
Hazard ClassificationPotential ConsequencesPrimary Route of Exposure
Skin and Eye Irritation/Corrosion Chemical burns, serious eye damage[1][6]Direct contact with solid or solutions
Respiratory Irritation Irritation of the respiratory tract upon inhalation of dust[1][6]Inhalation of airborne particles
Explosive Potential Rapid release of energy upon initiation (heat, shock, friction)[3][4]Improper handling or storage

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls such as fume hoods are the primary means of exposure reduction, PPE serves as the critical final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound in any form.

Eye and Face Protection: Beyond the Standard

Standard safety glasses are insufficient for handling this compound. The risk of splash from solutions or projection of solid particles necessitates a higher level of protection.

  • Recommendation: Chemical splash goggles are the minimum requirement[7]. For procedures with a higher risk of splashing, such as when transferring larger quantities or working with heated solutions, a full-face shield worn over chemical splash goggles is required[8].

  • Causality: The acetic acid moiety indicates corrosive potential. A single droplet in the eye can cause irreversible damage. The full-face shield provides an additional layer of protection for the entire face from splashes and potential energetic events.

Hand Protection: Selecting the Right Barrier

Given the acidic nature of the compound, chemical-resistant gloves are essential. The choice of glove material is critical for ensuring adequate protection.

  • Recommendation: Nitrile gloves are a suitable choice for incidental contact[9][10]. For prolonged handling or immersion, heavier-duty butyl rubber gloves are recommended[11]. It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Procedural Note: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of safety, especially during high-risk procedures.

Body Protection: Shielding from Spills and Splashes

Protecting the skin and personal clothing from accidental contamination is paramount.

  • Recommendation: A flame-resistant lab coat is mandatory at all times when in the laboratory where this compound is handled[7]. For procedures involving larger quantities (greater than 10 milliliters), a chemical-resistant apron should be worn over the lab coat.

  • Causality: The flame-resistant nature of the lab coat addresses the potential fire and explosion hazard associated with tetrazole-containing compounds. The chemical-resistant apron provides an impervious barrier against corrosive spills.

Respiratory Protection: Mitigating Inhalation Risks

When handling the solid form of this compound, the potential for generating airborne dust must be addressed.

  • Recommendation: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood[9][10]. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires prior medical clearance and fit-testing[9].

  • Causality: Inhalation of acidic dust can cause significant respiratory irritation[1]. The fume hood provides primary containment, while a respirator offers personal protection in situations where airborne concentrations may be higher.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Pre-Operational Checklist:
  • Review the SDS: Although a specific SDS for this compound may not be available, review the SDS for similar compounds like 1H-Tetrazole and Phenoxyacetic acid[1][3].

  • Inspect PPE: Ensure all PPE is in good condition and appropriate for the task.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher[10].

Donning and Doffing PPE Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Lab Coat d2 2. Gloves (Inner Pair if Double Gloving) d3 3. Goggles/Face Shield d4 4. Gloves (Outer Pair) f1 1. Gloves (Outer Pair) d4->f1 Handling Procedure f2 2. Lab Coat f3 3. Goggles/Face Shield f4 4. Gloves (Inner Pair) exit Wash Hands Thoroughly f4->exit Exit & Hand Wash

Caption: PPE Donning and Doffing Workflow

Disposal Plan: Responsible End-of-Life Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol: All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[6].

By implementing this comprehensive PPE and safety plan, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their valuable research.

References

  • 1-H-TETRAZOLE - Safety Data Sheet. Bio-Fine. Retrieved from [Link]

  • Glacial Acetic Acid - Safety Data Sheet. University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]

  • Acetic Acid Solutions (50-79%) - Safety Data Sheet. Univar Solutions. Retrieved from [Link]

  • Acid Handling - Standard Operating Procedure. University of Wyoming. Retrieved from [Link]

  • 5-(2-Chlorophenyl)-1H-tetrazole - Safety Data Sheet. Thermo Fisher Scientific. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Berkeley - Environmental Health & Safety. Retrieved from [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.